5-Bromo-2-methylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAXYISWNGGXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620889 | |
| Record name | 5-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914358-73-9 | |
| Record name | 5-Bromo-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914358-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 5-Bromo-2-methylpyridin-3-amine, a heterocyclic building block with applications in medicinal chemistry and materials science.
Molecular and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for key quantitative data.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2 | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 914358-73-9 | [1][2] |
| Canonical SMILES | CC1=NC=C(C(=C1)N)Br | |
| InChI | InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | [2] |
| InChIKey | CBAXYISWNGGXOZ-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
Figure 1: 2D molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical suppliers or are detailed in specific research publications. For researchers requiring this compound, it is recommended to consult the documentation provided by the supplier, which often includes certificates of analysis with data from techniques such as NMR, HPLC, and LC-MS. These documents provide confirmation of the compound's identity and purity.
For synthetic procedures, a thorough literature search of chemical databases such as PubChem, SciFinder, or Reaxys is advised, using the CAS number (914358-73-9) to identify relevant publications detailing its synthesis.
Logical Workflow for Compound Information Retrieval
The process of gathering and verifying information about a chemical compound like this compound follows a structured workflow.
Figure 2: Workflow for chemical compound information retrieval and use.
References
3-Amino-5-bromo-2-methylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available characterization data and synthetic methodologies for 3-Amino-5-bromo-2-methylpyridine. Due to the limited availability of comprehensive data for this specific isomer, this document also includes data for related isomers to offer a broader context for researchers in the field.
Physicochemical Properties
The fundamental physicochemical properties of 3-Amino-5-bromo-2-methylpyridine are summarized below.
| Property | Value | Source |
| CAS Number | 914358-73-9 | VSNCHEM[1] |
| Molecular Formula | C₆H₇BrN₂ | VSNCHEM[1] |
| Molecular Weight | 187.04 g/mol | VSNCHEM[1] |
Spectroscopic Data
Detailed spectroscopic data for 3-Amino-5-bromo-2-methylpyridine is limited in publicly accessible databases. However, a proton NMR spectrum is available. For comparative purposes, more extensive spectroscopic data for the isomers, 2-Amino-5-bromo-3-methylpyridine and 2-Amino-3-bromo-5-methylpyridine, are also presented.
3-Amino-5-bromo-2-methylpyridine (CAS: 914358-73-9)
| Data Type | Details |
| ¹H NMR | A proton NMR spectrum is available through ChemicalBook.[2] |
Characterization Data of Isomers
For the purpose of aiding researchers, the following tables summarize the more readily available data for key isomers of 3-Amino-5-bromo-2-methylpyridine.
Table 1: Characterization Data for 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)
| Data Type | Value | Source |
| Melting Point | 88-95 °C | Sigma-Aldrich |
| 94 °C | Lab Pro Inc[3] | |
| Mass Spectrometry | GC-MS data available. | PubChem[4] |
| IR Spectroscopy | FTIR and ATR-IR spectra available. | PubChem[4] |
| Raman Spectroscopy | FT-Raman spectrum available. | PubChem[4] |
Table 2: Characterization Data for 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7)
| Data Type | Value | Source |
| ¹H NMR | Spectrum available. | ChemicalBook[5] |
| Mass Spectrometry | Electron ionization mass spectrum available. | NIST WebBook[6] |
| IR Spectroscopy | IR Spectrum available. | NIST WebBook[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Amino-5-bromo-2-methylpyridine are not extensively documented. However, protocols for its use in further reactions, such as Suzuki cross-coupling, and for the synthesis of its isomers are available and provide valuable insights into its reactivity and potential synthetic routes.
Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine
A general procedure for the Suzuki cross-coupling reaction of this compound (an alternative name for 3-Amino-5-bromo-2-methylpyridine) with various arylboronic acids has been reported.[7]
Procedure:
-
In a Schlenk flask, mix this compound (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
After cooling to room temperature, filter the mixture.
-
Dilute the filtrate with ethyl acetate (50 mL) for further purification.
Caption: Suzuki Cross-Coupling Workflow.
Synthesis of 2-bromo-5-methylpyridin-3-amine (Isomer)
A synthetic route to the isomer 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine has been described.[8]
Procedure:
-
Slowly add acetic acid (5 mL) dropwise to iron powder (1.11 g, 19.8 mmol) and heat the mixture to 80 °C.
-
Add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) dropwise over 20 minutes.
-
Continue stirring for 30 minutes after the addition is complete.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through Celite.
-
The subsequent workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration to yield the product.
Caption: Synthesis of 2-bromo-5-methylpyridin-3-amine.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. 5-AMINO-3-BROMO-2-METHYLPYRIDINE(186593-43-1) 1H NMR [m.chemicalbook.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 3-Amino-5-bromo-2-methylpyridine | VSNCHEM [vsnchem.com]
- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Safety Data for 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a summary of available safety information for 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9). It is intended for informational purposes for a professional audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Much of the quantitative toxicological and ecological data for this specific compound has not been published. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
Chemical Identification and Physical Properties
This compound is a brominated aminopyridine derivative used as a research chemical and in the synthesis of more complex molecules.[1][2] Its identification and key physical and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 3-Amino-5-bromopicoline, 5-BROMO-2-METHYL-3-PYRIDINAMINE | PubChem[3], ECHEMI[4] |
| CAS Number | 914358-73-9 | PubChem[3], ECHEMI[4] |
| Molecular Formula | C₆H₇BrN₂ | PubChem[3] |
| Molecular Weight | 187.04 g/mol | PubChem[3] |
| Physical State | Solid (presumed, based on handling information) | General |
| Melting/Freezing Point | No data available | ECHEMI[4] |
| Boiling Point | No data available | ECHEMI[4] |
| Solubility | No data available | General |
Hazard Identification and Classification
Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is considered a hazardous substance.[3]
| Hazard Classification | Category | GHS Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation.[3][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation.[5] |
GHS Pictograms:
Signal Word: Warning [5]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements: [3][5]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological and Ecological Data
| Data Point | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
| Toxicity to Fish | No data available[6] |
| Toxicity to Daphnia | No data available[6] |
| Toxicity to Algae | No data available[6] |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
| Mobility in Soil | No data available |
Experimental Protocols & Methodologies
Specific experimental protocols for the safety evaluation of this compound are not detailed in the available safety data sheets. However, one publication outlines its use in a Suzuki cross-coupling reaction.
Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide (Protocol Summary) [2]
-
Reactants: A solution of 5-bromo-2-methylpyridine-3-amine (1, 2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is prepared under a nitrogen atmosphere.
-
Catalyst: A few drops of 96% H₂SO₄ are added.
-
Reaction Conditions: The mixture is stirred at 60 °C for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is evaporated and cooled to room temperature. Water is added dropwise to precipitate the product.
-
Purification: The mixture is stirred for approximately one hour, filtered, and the resulting solid is washed with deionized water and dried.
This protocol illustrates a common synthetic application but does not provide safety-specific experimental data.
Safe Handling and Emergency Procedures
Given the lack of specific data, general safe handling procedures for hazardous solid aminopyridines should be strictly followed.
Engineering Controls:
-
Work should be conducted in a properly functioning chemical fume hood.[7]
-
Emergency eye wash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE): [6][8]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, double-gloving recommended) and a lab coat.[7] Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[9]
Emergency Response Workflow
The following diagram outlines the logical steps for responding to an accidental exposure to this compound.
Caption: Workflow for responding to accidental exposure.
Spill Management Protocol
In the event of a spill, the following general procedure should be followed.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
Wear appropriate PPE (respirator, gloves, eye protection, lab coat).
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for chemical waste.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Dispose: Dispose of the waste according to institutional and local regulations.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and ensure safety.
| Parameter | Recommendation |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Chemical Stability | Stable under recommended storage conditions. No data available on specific hazardous reactions or decomposition products.[10] |
SDS Section Interrelationship Diagram
The following diagram illustrates the logical relationship between key sections of a Safety Data Sheet for assessing chemical risk.
Caption: Interrelationship of key SDS sections for risk assessment.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. research.uga.edu [research.uga.edu]
- 10. echemi.com [echemi.com]
A Technical Guide to the Solubility of 5-Bromo-2-methylpyridin-3-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylpyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common laboratory solvents. Additionally, a logical workflow for solubility testing is presented to guide researchers in their experimental design.
Physicochemical Properties
This compound is a substituted pyridine with the molecular formula C₆H₇BrN₂.[1] Its structure, incorporating a polar amine group and a pyridine ring, along with a less polar methyl group and a bromine atom, results in a molecule of mixed polarity. This structural composition is a key determinant of its solubility behavior in various solvents.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [1][2] |
| Appearance | Typically an off-white to pale yellow solid or powder. |
| Melting Point | Not consistently reported, with ranges such as 88-95 °C for a similar isomer.[3] |
Expected Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to be influenced by the polarity of the solvent.[4] The presence of the amine and pyridine nitrogen atoms allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic ring and methyl group contribute to some non-polar character, which may allow for some solubility in less polar organic solvents.
Given its basic amine group, the solubility of this compound is expected to increase significantly in acidic solutions due to the formation of a more polar and water-soluble ammonium salt.
Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available dataset of quantitative solubility values for this compound in various common laboratory solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific laboratory conditions and requirements. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimental Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Tetrahydrofuran (THF) | ||||
| Ethyl Acetate | ||||
| Dichloromethane (DCM) | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexanes |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for qualitatively and semi-quantitatively determining the solubility of a solid compound like this compound in various solvents.
This protocol provides a straightforward method to assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of common laboratory solvents (see Table 1)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
Graduated pipette or cylinder
Procedure:
-
Add approximately 25 mg of this compound to a clean, dry test tube.[5]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[5]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[6]
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
Record your observations.
This protocol determines the solubility in acidic and basic solutions, which can indicate the presence of basic or acidic functional groups.[7]
Materials:
-
This compound
-
Deionized water
-
5% Hydrochloric Acid (HCl) solution
-
5% Sodium Hydroxide (NaOH) solution
-
Small test tubes
-
Spatula
-
pH paper
Procedure:
-
Water Solubility: First, determine the solubility in deionized water following the general qualitative protocol (4.1).
-
Acid Solubility: If the compound is insoluble in water, add approximately 25 mg of this compound to a test tube containing 0.75 mL of 5% HCl solution. Shake vigorously and observe for dissolution. Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).[5][7]
-
Base Solubility: If the compound is insoluble in water, add approximately 25 mg of this compound to a test tube containing 0.75 mL of 5% NaOH solution. Shake vigorously and observe. Solubility in 5% NaOH would suggest an acidic functional group.
This protocol can be used to assess how temperature affects the solubility of the compound.
Materials:
-
This compound
-
Selected solvent(s)
-
Test tubes
-
Water bath or heating block with temperature control
-
Thermometer
Procedure:
-
Prepare a saturated solution of this compound in a chosen solvent at room temperature by adding an excess of the solid to the solvent and stirring until no more solid dissolves.
-
Place the test tube in a water bath and slowly increase the temperature in increments (e.g., 10 °C).
-
At each temperature increment, observe if more of the solid dissolves. This indicates that solubility increases with temperature.
-
Conversely, a saturated solution can be prepared at an elevated temperature and then slowly cooled to observe the temperature at which precipitation begins.
Logical Workflow for Solubility Testing
The following diagram illustrates a systematic approach to determining the solubility characteristics of this compound.
Caption: A flowchart outlining the systematic process for determining the solubility class of this compound.
Conclusion
References
- 1. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9).[1] This document is intended to serve as a critical resource for researchers, scientists, and professionals in the drug development industry to ensure the integrity and longevity of this important chemical intermediate.
Core Stability Profile and Storage Recommendations
This compound is a solid chemical that is generally stable when stored under appropriate conditions. However, its stability can be compromised by exposure to high temperatures, light, and incompatible materials. The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommendation/Data | Rationale & References |
| Storage Temperature | Store in a cool, dark place. Room temperature is generally acceptable. | To minimize the rate of potential thermal degradation. Some sources suggest refrigeration (4°C) for long-term storage.[2] |
| Light Exposure | Protect from light. | Pyridine and its derivatives can be susceptible to photodegradation. Storing in amber vials or in a dark cabinet is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation, which is a likely degradation pathway for aminopyridines. Some suppliers specifically recommend this.[3] |
| Moisture/Humidity | Keep container tightly closed in a dry and well-ventilated place. | The amino group can be sensitive to hydrolysis, and the compound is a solid that should be protected from moisture to prevent clumping and potential degradation. |
| Incompatible Materials | Store away from strong oxidizing agents. | The amine functional group is susceptible to oxidation. |
| Physical Form | Solid. | |
| Thermal Stability | Decomposes at high temperatures, potentially releasing toxic fumes. A related compound, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine, has a decomposition temperature of 217 °C.[4] While not directly applicable, this suggests that substituted aminopyridines can have moderate to high thermal stability. The thermal decomposition of pyridine itself is known to proceed via radical pathways.[5] |
Predicted Degradation Pathways
References
- 1. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
A Technical Guide to Commercial Suppliers of 5-Bromo-2-methylpyridin-3-amine for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-Bromo-2-methylpyridin-3-amine, a crucial building block in pharmaceutical and chemical research. The document details suppliers, provides comparative quantitative data, and outlines potential synthetic applications to assist researchers, scientists, and professionals in drug development in sourcing this key chemical intermediate.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. Its chemical structure and properties make it a versatile reagent in organic synthesis.
Molecular Structure of this compound:
Caption: Molecular Structure of this compound.
Below is a summary of its key chemical properties:
| Property | Value | Reference |
| CAS Number | 914358-73-9 | [1][2][3] |
| Molecular Formula | C6H7BrN2 | [1][2][3] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Purity | NLT 98% | [1] |
| Synonyms | 3-Amino-5-bromo-2-methylpyridine, 5-BROMO-2-METHYL-3-PYRIDINAMINE | [3] |
Commercial Suppliers
The following table lists the commercial suppliers for This compound (CAS: 914358-73-9) .
| Supplier | Website/Reference | Notes |
| Moldb | moldb.com | Provides the compound with a purity of NLT 98% and offers documentation such as NMR, HPLC, and LC-MS.[1] |
| Oakwood Chemical | oakwoodchemical.com | Lists the compound and provides basic chemical properties.[2] |
| PubChem | pubchem.ncbi.nlm.nih.gov | Aggregates information and lists multiple suppliers.[3] |
It is important to note that the isomer 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) is more widely available. Researchers should carefully verify the CAS number before purchasing.
Isomer: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)
Due to its more frequent appearance in supplier catalogs, this section provides information on the common isomer, 2-Amino-5-bromo-3-methylpyridine.
Quantitative Data for 2-Amino-5-bromo-3-methylpyridine:
| Property | Value | Reference |
| CAS Number | 3430-21-5 | [4][5] |
| Purity | >98.0% (GC)(T), 97% | |
| Appearance | Light yellow to Brown powder to crystal | |
| Melting Point | 88-95 °C[5], 91.0 to 95.0 °C | |
| Boiling Point | 250.0±35.0 °C at 760 mmHg | [5] |
| Density | 1.6±0.1 g/cm3 | [5] |
| Flash Point | 105.0±25.9 °C | [5] |
| Synonyms | 2-Amino-5-bromo-3-picoline, 5-bromo-3-methylpyridin-2-amine | [5] |
Commercial Suppliers for 2-Amino-5-bromo-3-methylpyridine:
| Supplier | Available Quantities & Pricing | Reference |
| Apollo Scientific | 5g (£15.00), 25g (£22.00), 100g (£67.00), 500g (£242.00) | [4] |
| Tokyo Chemical Industry (TCI) | Inquire for details | |
| Sigma-Aldrich | Inquire for details | |
| MedchemExpress | Biochemical reagent for research use only | [6] |
| NINGBO INNO PHARMCHEM CO.,LTD. | Manufacturer, inquire for details | [5] |
| CP Lab Safety | 5g, for professional use only | [7] |
Experimental Protocols and Applications
Detailed experimental protocols for the use of this compound are typically specific to the research context and not publicly available in supplier documentation. However, the isomer 2-Amino-5-bromo-3-methylpyridine is cited for its use in the synthesis of several other compounds.
Synthetic Workflow Example:
The following diagram illustrates the potential synthetic pathways starting from 2-Amino-5-bromo-3-methylpyridine, as described in the literature.
Caption: Synthetic applications of 2-Amino-5-bromo-3-methylpyridine.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 914358-73-9 | this compound - Moldb [moldb.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3430-21-5 Cas No. | 2-Amino-5-bromo-3-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. calpaclab.com [calpaclab.com]
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Handling of 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylpyridin-3-amine is a key building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict handling protocols are paramount to ensure laboratory safety. This technical guide provides an in-depth overview of the known hazards associated with this compound, detailed handling and storage procedures, emergency protocols, and a framework for risk assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and is harmful if swallowed.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | No data available |
(Source: PubChem)[1]
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound, the following protocols are mandatory for its handling and use in a laboratory setting. These are based on general best practices for handling substituted pyridines and other hazardous chemical intermediates.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Lab Coat | Full-length, buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used inside a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Engineering Controls
| Control Measure | Description |
| Chemical Fume Hood | All weighing and handling of this compound should be conducted inside a properly functioning and certified chemical fume hood. |
| Ventilation | The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed. |
Handling and Storage Procedures
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a spatula for transfers and avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Waste Disposal:
-
Dispose of waste in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this material down the drain.[2]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Do not attempt to clean up the spill without appropriate training and equipment.
-
Visualization of Safety Protocols and Logical Relationships
Hazard Identification and Risk Mitigation Workflow
The following diagram illustrates a logical workflow for researchers to follow when planning to work with this compound.
References
An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridin-3-amine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and key synthetic applications. Furthermore, it presents detailed experimental protocols for its derivatization and for the biological evaluation of its analogues, offering a valuable resource for researchers in drug discovery and chemical synthesis.
Chemical Identity and Synonyms
This compound is a substituted pyridine derivative with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position. Its unique substitution pattern makes it a valuable intermediate for introducing the 2-methyl-3-aminopyridine scaffold into more complex molecules.[1] This compound is known by several synonyms, which are essential to recognize when searching chemical databases and literature.
| Identifier Type | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 914358-73-9[2] |
| Molecular Formula | C₆H₇BrN₂[2] |
| Molecular Weight | 187.04 g/mol [2] |
| Synonyms | 3-Amino-5-bromo-2-methylpyridine, 5-BROMO-2-METHYL-3-PYRIDINAMINE, 3-Amino-5-bromopicoline, 5-bromo-2-methyl-pyridin-3-ylamine[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction setup, and potential formulation as part of a larger bioactive molecule.
| Property | Value | Source |
| XLogP3 | 1.3 | PubChem[2] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 185.97926 Da | PubChem[2] |
| Monoisotopic Mass | 185.97926 Da | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
| Complexity | 97.1 | PubChem[2] |
Role in Chemical Synthesis: The Suzuki Cross-Coupling Reaction
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1] The bromine atom at the 5-position serves as an efficient leaving group for the coupling reaction.[1]
A study by Akter et al. (2017) describes the synthesis of a series of novel pyridine derivatives via the Suzuki cross-coupling reaction of this compound with various arylboronic acids.[3] This work highlights the compound's utility in generating molecular diversity for biological screening.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
The following is a general experimental protocol for the Suzuki cross-coupling reaction of this compound with arylboronic acids, as adapted from the literature.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the mixture to 85–95 °C and continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.
Experimental Workflow: Suzuki Cross-Coupling
Caption: Workflow for the Suzuki cross-coupling of this compound.
Biological Activities of Derivatives and Relevant Assay Protocols
While information on the specific biological targets and signaling pathways of this compound itself is limited in the public domain, its derivatives have been investigated for various biological activities. For instance, the pyridine derivatives synthesized by Akter et al. (2017) were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.[3] Such screening assays are fundamental in the early stages of drug discovery.
Biofilm Inhibition Assay
Bacterial biofilms are a significant concern in clinical settings due to their resistance to antibiotics. The following is a generalized protocol for a biofilm inhibition assay using the crystal violet staining method.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.01).
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add serial dilutions of the test compounds to the wells. Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, discard the planktonic bacteria by gently inverting and tapping the plate.
-
Wash the wells with PBS to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the plate with water until the unbound stain is removed.
-
Air dry the plate.
-
Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
Hemolytic Activity Assay
Hemolytic activity assays are important for assessing the toxicity of compounds on red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Triton X-100 for 100% lysis)
-
Negative control (PBS for 0% lysis)
-
96-well U-bottom plate
-
Centrifuge
-
Microplate reader
Procedure:
-
Wash the RBCs with PBS by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add serial dilutions of the test compounds.
-
Add the RBC suspension to each well.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
Biological Assay Workflow
Caption: General workflows for biofilm inhibition and hemolytic activity assays.
Application in Drug Discovery: A Note on Kinase Inhibition
Representative Signaling Pathway: p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. The development of inhibitors for kinases within this pathway is a major focus of drug discovery.
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a foundational building block in modern chemical synthesis, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. Its utility in Suzuki cross-coupling reactions allows for the efficient generation of diverse molecular libraries. While the biological profile of the parent compound is not extensively documented, its derivatives have shown promise in preliminary biological screenings, and the core aminopyridine scaffold is of significant interest in kinase inhibitor design. The experimental protocols and workflows provided in this guide offer a practical resource for researchers aiming to leverage this versatile compound in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
The Strategic Utility of 5-Bromo-2-methylpyridin-3-amine in Modern Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyridin-3-amine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a reactive bromine atom, a nucleophilic amino group, and a strategic methyl group, offers a powerful platform for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of novel therapeutic agents. We will delve into its synthetic utility, highlight key biological activities of its derivatives, provide detailed experimental protocols, and visualize relevant biological pathways.
With the chemical formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol , this compound serves as a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl moieties.[2][3] The amino group, on the other hand, provides a crucial handle for constructing fused heterocyclic systems and for forming key hydrogen bond interactions with biological targets.[4]
Synthetic Applications and Methodologies
The strategic placement of the bromo and amino functionalities on the 2-methylpyridine scaffold allows for a wide range of chemical transformations, making it a prized intermediate in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of this compound is its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine core and a variety of boronic acids, leading to the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, in a solvent mixture of dioxane and water.[3]
A general workflow for this synthetic approach is outlined below:
To a Schlenk flask containing this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and 1,4-dioxane are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the corresponding arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and water are added. The reaction mixture is then heated to 85–95 °C and stirred for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.
Synthesis of N-Acyl Derivatives and Subsequent Couplings
The amino group of this compound can be readily acylated to form the corresponding acetamide derivative. This modification can be useful for altering the electronic properties of the molecule or for installing a different protecting group. The resulting N-acetylated compound can then undergo similar cross-coupling reactions.[3]
A solution of this compound (1.0 eq) and acetic anhydride (1.1 eq) in acetonitrile is stirred at 60 °C. A few drops of concentrated sulfuric acid are added, and stirring is continued for 30 minutes. The reaction mixture is then evaporated to dryness and cooled to room temperature. Water is added dropwise to precipitate the product. The solid is collected by filtration, washed with deionized water, and dried to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide.
Biological Applications and Activity of Derivatives
Derivatives of this compound have shown promise in a variety of therapeutic areas, including antimicrobial, anti-thrombotic, and anticancer applications.
Antimicrobial and Biofilm Inhibition Activity
A series of novel 5-aryl-2-methylpyridin-3-amine derivatives, synthesized via Suzuki coupling, were evaluated for their biological activities. Notably, several of these compounds exhibited significant biofilm inhibition against Escherichia coli.[3]
| Compound ID | Aryl Substituent | Biofilm Inhibition (%) against E. coli |
| 4f | 4-Fluorophenyl | 91.95 |
| 2h | 2,4-Difluorophenyl | 87.36 |
| 2g | 3,4-Difluorophenyl | 87.09 |
| 4a | 4-Methylphenyl | 86.48 |
| 2f | 4-Fluorophenyl | 84.30 |
| 4e | 4-Chlorophenyl | 83.90 |
| 2a | 4-Methylphenyl | 83.62 |
| 4c | 4-Methoxyphenyl | 82.97 |
| Data extracted from Khan, I. et al. (2017)[3] |
Anti-thrombolytic Activity
The same study also investigated the anti-thrombolytic potential of these derivatives. The N-acetylated coupled products, in particular, showed varying degrees of clot lysis.[3]
| Compound ID | Aryl Substituent | Clot Lysis (%) |
| 4b | 3,5-Dimethylphenyl | 41.32 |
| 4d | 4-Iodophenyl | 35.19 |
| 4c | 4-Methoxyphenyl | 30.76 |
| 4i | 3-Chloro-4-fluorophenyl | 28.63 |
| 4g | 3,4-Difluorophenyl | 25.49 |
| Data extracted from Khan, I. et al. (2017)[3] |
Potential as Kinase Inhibitors in Cancer Therapy
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[5] While much of the specific research has focused on isomers such as 2-amino-5-bromo-4-methylpyridine, the structural similarities strongly suggest the potential of this compound derivatives in this area. For instance, derivatives of the structurally related 3-bromo-5-methylpyridin-2-amine have been utilized in the synthesis of pyridopyrimidinones that selectively inhibit the H1047R mutant of PI3Kα, a key enzyme in a critical cancer signaling pathway.[6]
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Mutations in PI3Kα are common in many cancers, leading to the constitutive activation of this pathway and uncontrolled cell growth. The development of mutant-selective inhibitors is a key strategy in targeted cancer therapy.
A general protocol to determine the in vitro potency of a synthesized compound against a target kinase is as follows:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescent kinase assay kit.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility in constructing diverse molecular architectures through reactions like the Suzuki-Miyaura coupling has been well-demonstrated. The resulting derivatives have shown promising biological activities, including antimicrobial, anti-thrombotic, and potential anticancer properties. For drug development professionals, this compound represents a key starting material for the generation of novel compound libraries to be screened against a wide range of therapeutic targets. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential, particularly in the realm of kinase inhibition and other targeted therapies. The detailed synthetic protocols and biological data presented in this guide serve as a valuable resource for researchers aiming to leverage the unique chemical properties of this compound in their own research and development endeavors.
References
Spectroscopic Data and Experimental Protocols for 5-Bromo-2-methylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of confirmed mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on analogous compounds, and detailed experimental protocols for obtaining such data.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry (MS) Data
| m/z Value | Interpretation | Notes |
| 187/189 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~7.8 - 8.0 | s | H-6 (Pyridine) | Expected to be a singlet due to the absence of adjacent protons. |
| ~7.0 - 7.2 | s | H-4 (Pyridine) | Expected to be a singlet due to the absence of adjacent protons. |
| ~3.5 - 4.5 | br s | -NH₂ (Amine) | Broad singlet, chemical shift is concentration-dependent and exchangeable with D₂O. |
| ~2.4 - 2.6 | s | -CH₃ (Methyl) | Singlet, typical for a methyl group on a pyridine ring. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150 - 155 | C-2 (Pyridine) | Carbon bearing the methyl group. |
| ~145 - 150 | C-6 (Pyridine) | Aromatic carbon adjacent to the nitrogen. |
| ~135 - 140 | C-3 (Pyridine) | Carbon bearing the amino group. |
| ~120 - 125 | C-4 (Pyridine) | Aromatic carbon. |
| ~105 - 110 | C-5 (Pyridine) | Carbon bearing the bromine atom, shielded by bromine. |
| ~20 - 25 | -CH₃ (Methyl) | Methyl carbon. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980 - 2850 | C-H stretch (aliphatic -CH₃) | Medium-Weak |
| 1620 - 1580 | C=C and C=N stretching (pyridine ring) | Strong |
| 1470 - 1430 | C-H bending (-CH₃) | Medium |
| 1350 - 1250 | C-N stretching (aromatic amine) | Medium-Strong |
| 1100 - 1000 | C-Br stretch | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound of this nature and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule through the analysis of proton and carbon environments.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra can be recorded on a 300 MHz, 400 MHz, or higher field spectrometer.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Pressure Application:
-
Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An electron multiplier or other suitable detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound. The isotopic pattern of the molecular ion is crucial for identifying the presence of bromine.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflows for IR and MS analysis.
Methodological & Application
Synthesis of 5-Bromo-2-methylpyridin-3-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the chemical synthesis of 5-Bromo-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development, from its precursor, 5-bromo-2-methyl-3-nitropyridine. The described method focuses on the reduction of the nitro group to an amine, a crucial transformation in the synthesis of various pharmaceutical intermediates.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The efficient and selective reduction of the nitro group in 5-bromo-2-methyl-3-nitropyridine is a critical step in its preparation. This document outlines a reliable and scalable laboratory procedure for this transformation, providing detailed experimental protocols and expected outcomes. The presented method utilizes a metal-acid reduction, a widely used and effective technique for the conversion of aromatic nitro compounds to their corresponding amines.
Reaction Scheme
The synthesis involves the reduction of the nitro group of 5-bromo-2-methyl-3-nitropyridine to an amine functionality using a suitable reducing agent, such as tin(II) chloride or iron in an acidic medium.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-bromo-2-methyl-3-nitropyridine | ≥98% | Commercially Available |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Commercially Available |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer with heating plate | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methyl-3-nitropyridine (1.0 eq).
-
Addition of Reagents: Add ethanol to the flask to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Molar Ratio (Substrate:SnCl₂·2H₂O) | 1 : 4-5 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
The protocol described in this application note provides a robust and high-yielding method for the synthesis of this compound from 5-bromo-2-methyl-3-nitropyridine. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The use of readily available reagents and straightforward purification techniques makes this a practical method for researchers in the field of medicinal chemistry and drug discovery.
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-2-methylpyridin-3-amine with various arylboronic acids. The presence of both an amino group and a methyl group on the pyridine ring can influence the substrate's reactivity, and the conditions outlined herein are optimized to achieve efficient coupling.[1]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki coupling of this compound.[5][6]
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)[5][6]
-
Schlenk flask or reaction vial[5]
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.18 - 1.2 eq), and potassium phosphate (2.0 - 2.3 eq).[5][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5][6] Subsequently, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 2 mL of 1,4-dioxane and 0.5 mL of water).[5]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.[5] Then, heat the mixture to 85–95 °C and stir vigorously.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).[5] Filter the mixture and wash the organic layer with water and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyridin-3-amine.[2]
Quantitative Data
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids using a Pd(PPh₃)₄ catalyst system.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |
Note: The experimental results suggest that the electronic nature of the substituents on the arylboronic acid (both electron-donating and electron-withdrawing groups) does not have a significant impact on the reaction rates or product yields under these conditions.[5]
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methylpyridin-3-amine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The pyridine ring, substituted with both an amino and a methyl group, presents a unique electronic and steric environment that can influence reactivity. The bromine atom at the 5-position serves as a key handle for these transformations. This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Mechanism of Palladium-Catalyzed Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron compound in Suzuki coupling). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[1][2][3]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents. The reaction is then heated and monitored until completion, followed by a standard workup and purification procedure.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids[4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 78 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 4 | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 75 |
| 5 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 6 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 7 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 72 |
| 8 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 76 |
Experimental Protocol: Suzuki-Miyaura Coupling[4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.17 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium phosphate (2.17 equivalents).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for 1.0 mmol of the starting material, use 4 mL of dioxane and 1 mL of water).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.
Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. This reaction allows for the introduction of vinyl and substituted vinyl groups at the 5-position of this compound.
Data Presentation: Heck Coupling of this compound (Representative Conditions)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (3.0) | DMF | 130 | 2 | Good |
Experimental Protocol: Heck Coupling
This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines and may require optimization for this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube or Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry sealed tube or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), Palladium(II) acetate (0.02 equivalents), and Tri(o-tolyl)phosphine (0.04 equivalents).
-
Add anhydrous DMF, triethylamine (2.0 equivalents), and the alkene (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the pyridine ring of this compound.
Data Presentation: Sonogashira Coupling of this compound (Representative Conditions)
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | High |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3.0) | - | CuI (5.0) | Et₃N | THF | RT | 12-24 | High |
Experimental Protocol: Sonogashira Coupling[5]
This protocol is based on general procedures for Sonogashira couplings of aryl bromides and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%) or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Triphenylphosphine (PPh₃) (if using Pd(CF₃COO)₂) (5.0 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, ligand (if applicable), and Copper(I) iodide.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine (as both base and co-solvent).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C for DMF, or room temperature to reflux for THF) and stir for the required time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction allows for the synthesis of a diverse range of N-substituted 5-amino-2-methylpyridine derivatives.
Data Presentation: Buchwald-Hartwig Amination of this compound (Representative Conditions)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | High |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | High |
Experimental Protocol: Buchwald-Hartwig Amination[5][6]
This protocol is a general procedure and may require optimization of the catalyst, ligand, base, and solvent for specific amines.
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Suitable phosphine ligand (e.g., XPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 equivalent), the base, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the formation of a carbon-carbon bond between an organohalide and an organostannane. This method can be used to introduce a wide variety of aryl, heteroaryl, and vinyl groups at the 5-position of this compound.
Data Presentation: Stille Coupling of this compound (Representative Conditions)
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | ~85 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | ~80 |
| 3 | Tributyl(2-thienyl)tin | PdCl₂(PPh₃)₂ (2) | Dioxane | 100 | 24 | ~88 |
Experimental Protocol: Stille Coupling[5][7]
This protocol is a general procedure and may require optimization. Caution should be exercised due to the toxicity of organotin compounds.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the organostannane (1.1 equivalents).
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols: 5-Bromo-2-methylpyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic building block that holds significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on a pyridine scaffold, offers multiple avenues for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This allows for the systematic exploration of chemical space to develop novel therapeutic agents.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive molecules. While direct applications in kinase inhibition are more prominently reported for its structural isomers, this building block has demonstrated utility in the development of agents with other valuable biological activities.
Application 1: Synthesis of Novel Pyridine Derivatives with Anti-Thrombolytic and Biofilm Inhibition Activity
Derivatives of this compound have been synthesized and shown to possess promising anti-thrombolytic and biofilm-inhibiting properties. The synthetic strategy often involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl moieties at the 5-position of the pyridine ring.
Quantitative Data
The following tables summarize the biological activities of representative compounds synthesized from this compound.
Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives
| Compound ID | Aryl Substituent | % Clot Lysis |
| 2a | 4-methylphenyl | 15.2 ± 0.8 |
| 2b | 3,5-dimethylphenyl | 18.9 ± 1.1 |
| 2c | 4-methoxyphenyl | 12.5 ± 0.7 |
| 2d | 4-iodophenyl | 16.8 ± 0.9 |
| 2e | 4-chlorophenyl | 14.3 ± 0.6 |
| 4b | N-acetyl, 3,5-dimethylphenyl | 41.32 |
| Streptokinase (Positive Control) | - | 75.3 ± 1.5 |
| Water (Negative Control) | - | 5.6 ± 0.3 |
Table 2: Biofilm Inhibition Activity against Escherichia coli
| Compound ID | Aryl Substituent | % Biofilm Inhibition |
| 2a | 4-methylphenyl | 75.6 ± 2.1 |
| 2b | 3,5-dimethylphenyl | 81.2 ± 2.5 |
| 2c | 4-methoxyphenyl | 78.9 ± 2.3 |
| 2f | 4-nitrophenyl | 91.95 |
| 4f | N-acetyl, 4-nitrophenyl | 87.36 |
| Rifampicin (Positive Control) | - | 95.8 ± 3.2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling Reaction
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at 85-95 °C for 15-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anti-Thrombolytic Activity Assay
-
Draw 5 mL of venous blood from healthy human volunteers and transfer to pre-weighed sterile microcentrifuge tubes.
-
Incubate at 37 °C for 45 minutes to allow for clot formation.
-
Remove the serum carefully without disturbing the clot.
-
Weigh the tubes to determine the clot weight.
-
Add 100 µL of the test compound solution (1 mg/mL in DMSO) to each tube.
-
Use streptokinase as a positive control and water as a negative control.
-
Incubate the tubes at 37 °C for 90 minutes.
-
After incubation, remove the lysed fluid.
-
Weigh the tubes again to determine the remaining clot weight.
-
Calculate the percentage of clot lysis.
Protocol 3: Biofilm Inhibition Assay
-
Grow E. coli in tryptic soy broth (TSB) overnight at 37 °C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
In a 96-well microtiter plate, add 190 µL of the diluted bacterial culture and 10 µL of the test compound solution (final concentration to be optimized).
-
Use rifampicin as a positive control and DMSO as a negative control.
-
Incubate the plate at 37 °C for 24 hours.
-
After incubation, discard the culture medium and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and air dry.
-
Solubilize the stained biofilm with 200 µL of 33% glacial acetic acid.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition.
Experimental Workflow
Caption: Workflow for Synthesis and Biological Evaluation of 5-Aryl-2-methylpyridin-3-amine Derivatives.
Application 2: A Scaffold for Kinase Inhibitor Development (Comparative Data)
While this compound itself is a valuable building block, its structural isomers, such as 2-Bromo-5-methylpyridin-4-amine, are more frequently reported in the literature for the synthesis of potent kinase inhibitors. The aminopyridine core is a well-established scaffold that can interact with the hinge region of the kinase ATP-binding site. The bromine atom serves as a convenient handle for introducing various substituents via cross-coupling reactions to modulate potency and selectivity.
Signaling Pathway Context: p38 MAP Kinase and ALK
Derivatives of aminobromopyridines have been successfully employed to target key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK) pathways.
Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.
Caption: Inhibition of the ALK Signaling Pathway.
Quantitative Data for Isomeric Derivatives
The following table presents the inhibitory activity of representative kinase inhibitors synthesized from a structural isomer, 2-Bromo-5-methylpyridin-4-amine. This data is provided for comparative purposes to guide researchers in designing novel inhibitors based on the aminobromopyridine scaffold.
Table 3: Kinase Inhibitory Activity of Derivatives of 2-Bromo-5-methylpyridin-4-amine
| Compound ID | Target Kinase | IC50 (nM) |
| 1a | ALK | 18 |
| 1b | ALK | 35 |
| 2a | p38α | 120 |
| 2b | p38α | 250 |
Experimental Protocols (Adapted for Aminobromopyridine Scaffolds)
Protocol 4: General Procedure for Synthesis of a Pyridinylimidazole-based p38 MAP Kinase Inhibitor
-
Step 1: Synthesis of 4-(4-fluorophenyl)-1H-imidazole.
-
Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield 4-(4-fluorophenyl)-1H-imidazole.
-
-
Step 2: Suzuki-Miyaura Coupling.
-
To a reaction vessel, add the aminobromopyridine scaffold (e.g., 2-amino-5-bromo-4-methylpyridine, 1.0 eq), 4-(4-fluorophenyl)-1H-imidazole (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1) as the solvent.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate
-
Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyridine derivatives utilizing 5-Bromo-2-methylpyridin-3-amine as a versatile starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[][2][3] The protocols detailed below focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are robust and versatile methods for the functionalization of aryl halides.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that enables the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4][5] This method is widely used in the synthesis of pharmaceuticals and functional materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[6]
Two primary strategies for the derivatization of this compound via the Suzuki-Miyaura coupling are presented: direct coupling of the amine and coupling of the corresponding acetamide, followed by hydrolysis. The acetamide route can be advantageous in cases where the free amine interferes with the catalytic cycle.[7][8]
Direct Suzuki-Miyaura Coupling of this compound
This protocol describes the direct coupling of this compound with various arylboronic acids to yield 5-aryl-2-methylpyridin-3-amine derivatives.[7][8]
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).
-
Stir the reaction mixture at 85-95 °C for 15 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-amine.
| Compound | Arylboronic Acid | Yield (%) | Melting Point (°C) |
| 2a | Phenylboronic acid | 75 | 196 |
| 2b | 4-Methylphenylboronic acid | 72 | 199 |
| 2c | 4-Methoxyphenylboronic acid | 78 | 201 |
| 2d | 4-Chlorophenylboronic acid | 68 | 210 |
| 2e | 4-Fluorophenylboronic acid | 70 | 205 |
| 2f | 3-Methoxyphenylboronic acid | 76 | 198 |
| 2g | 3,4-Dimethoxyphenylboronic acid | 73 | 203 |
| 2h | 3,5-Difluorophenylboronic acid | 65 | 208 |
| 2i | Naphthalen-1-ylboronic acid | 62 | 215 |
Suzuki-Miyaura Coupling via N-[5-bromo-2-methylpyridin-3-yl]acetamide
This two-step protocol involves the initial protection of the amine as an acetamide, followed by the Suzuki-Miyaura coupling and subsequent deprotection to yield the desired 5-aryl-2-methylpyridin-3-amine. This approach can lead to improved yields and cleaner reactions for certain substrates.[7][8]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Add acetic anhydride (1.0 eq.) and a few drops of concentrated sulfuric acid (H₂SO₄).
-
Stir the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC.
-
After completion, evaporate the solvent and cool the residue to room temperature.
-
Add water dropwise to precipitate the product.
-
Stir the mixture for 1 hour at room temperature, then filter the solid.
-
Wash the solid with deionized water and dry to obtain N-[5-bromo-2-methylpyridin-3-yl]acetamide.
Yield: 85%; m.p.: 256 °C[7]
-
Follow the general Suzuki-Miyaura coupling protocol described in section 1.1, using N-[5-bromo-2-methylpyridin-3-yl]acetamide as the starting material.
-
The resulting products are N-[5-aryl-2-methylpyridin-3-yl]acetamides.
| Compound | Arylboronic Acid | Yield (%) | Melting Point (°C) |
| 4a | Phenylboronic acid | 80 | 260 |
| 4b | 4-Methylphenylboronic acid | 78 | 263 |
| 4c | 4-Methoxyphenylboronic acid | 82 | 265 |
| 4d | 4-Chlorophenylboronic acid | 75 | 272 |
| 4e | 4-Fluorophenylboronic acid | 77 | 268 |
| 4f | 3-Methoxyphenylboronic acid | 79 | 262 |
| 4g | 3,4-Dimethoxyphenylboronic acid | 76 | 266 |
| 4h | 3,5-Difluorophenylboronic acid | 70 | 270 |
| 4i | Naphthalen-1-ylboronic acid | 68 | 278 |
Note: The final 5-aryl-2-methylpyridin-3-amine derivatives can be obtained by hydrolysis of the corresponding acetamides (compounds 4a-4i) under acidic or basic conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[9][10] This reaction is particularly useful for coupling aryl halides with primary and secondary amines.[11]
General Experimental Protocol
-
To a dry Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%), and a suitable phosphine ligand, such as Xantphos or BINAP (2-4 mol%).
-
Evacuate the tube and backfill with an inert gas. Repeat this process three times.
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. wjpps.com [wjpps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-methylpyridin-3-amine. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] The synthesis of N-substituted 2-methylpyridin-3,5-diamines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds and pharmaceutical agents.
The Buchwald-Hartwig amination offers a powerful method for the synthesis of arylamines, often replacing harsher traditional methods and expanding the possibilities for C-N bond formation.[1] The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-methylpyridin-3,5-diamine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][3]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of a closely related substrate, 2-Amino-5-bromo-4-methylpyridine, with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and serve as an excellent starting point for the optimization of the amination of this compound.
Table 1: Coupling with Arylamines [3]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Table 2: Coupling with Primary Alkylamines [3]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good |
Table 3: Coupling with Secondary Alkylamines [3]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | High |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | Good |
| Diethylamine | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | Moderate to Good |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation.
-
Anhydrous solvents and reagents are essential for optimal results.
-
The choice of ligand is critical and often depends on the nature of the amine coupling partner. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[3]
Protocol 1: General Procedure for the Amination of this compound with Non-Volatile Amines
This protocol is suitable for the coupling of this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (Celite, silica gel, solvents)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-methylpyridin-3,5-diamine.
Protocol 2: Procedure for the Amination with Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
The Role of 5-Bromo-2-methylpyridin-3-amine in the Synthesis of Biologically Active Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on a pyridine core, allows for extensive chemical modifications. This enables the exploration of vast chemical spaces and the development of novel therapeutic agents. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the introduction of various aryl and heteroaryl substituents. This application note provides an overview of the utility of this compound in synthesizing compounds with notable biological activities, including anti-thrombolytic, biofilm inhibitory, and potential anticancer properties. Detailed experimental protocols for key synthetic transformations and biological assays are also presented.
Synthetic Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential in several therapeutic areas. The primary synthetic strategy involves the functionalization of the bromine atom via Suzuki cross-coupling to generate 5-aryl-2-methylpyridin-3-amine derivatives. Furthermore, the amino group can be acylated to produce N-acetylated analogs, which also serve as precursors for further diversification.
Anti-thrombolytic and Biofilm Inhibition Activities
A series of novel pyridine derivatives synthesized from this compound and its N-acetylated counterpart have shown promising anti-thrombolytic and biofilm inhibition activities.[1]
Data Presentation: Biological Activities of Synthesized Pyridine Derivatives
Table 1: In Vitro Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives (2a-i) and N-(5-Aryl-2-methylpyridin-3-yl)acetamide Derivatives (4a-i)
| Compound | Aryl Substituent | % Clot Lysis |
| 2b | 4-Methylphenyl | 15.25 |
| 4a | Phenyl | 21.51 |
| 4b | 4-Methylphenyl | 41.32 |
| 4g | 4-Acetylphenyl | 29.21 |
| Streptokinase (Positive Control) | - | 75.00 |
| Water (Negative Control) | - | 5.00 |
Data sourced from a study on pyridine derivatives.[1]
Table 2: In Vitro Biofilm Inhibition Activity against Escherichia coli
| Compound | Aryl Substituent | % Biofilm Inhibition |
| 2a | Phenyl | 83.90 |
| 2b | 4-Methylphenyl | 87.09 |
| 2c | 4-Methoxyphenyl | 86.48 |
| 2f | 4-Fluorophenyl | 91.95 |
| 4a | Phenyl | 87.36 |
| 4f | 4-Fluorophenyl | 82.97 |
| Control | - | 0.00 |
Data sourced from a study on pyridine derivatives.[1]
Potential Anticancer and Anti-inflammatory Activities
While direct anticancer and anti-inflammatory data for derivatives of this compound are emerging, the broader class of substituted aminopyridines is well-established in these therapeutic areas.[2][3][4] For instance, related pyrimido[4,5-d]pyrimidine derivatives, accessible from aminopyridine precursors, have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2] This suggests a promising avenue for the application of this compound in oncology drug discovery. Similarly, various pyridine and fused-pyridine systems have demonstrated significant anti-inflammatory effects.[3][4]
Signaling Pathways and Mechanisms of Action
The biological activities of compounds derived from this compound can be attributed to their interaction with specific signaling pathways.
Thrombolysis Signaling Pathway
The anti-thrombolytic activity of certain pyridine derivatives may involve the modulation of the fibrinolytic system.[5] One proposed mechanism is the enhancement of the conversion of plasminogen to plasmin, which is the primary enzyme responsible for degrading fibrin clots. This can occur through the activation of endogenous plasminogen activators like tissue plasminogen activator (t-PA).
Proposed mechanism of anti-thrombolytic action.
Biofilm Formation and Inhibition Pathway
Bacterial biofilm formation is a complex process often regulated by quorum sensing (QS), a cell-to-cell communication mechanism.[6] Many anti-biofilm agents, including certain heterocyclic compounds, are thought to interfere with QS signaling, thereby preventing the formation of mature biofilms.[6] This can involve the inhibition of signal molecule synthesis or the blockade of signal receptors.
Interference with quorum sensing to inhibit biofilm formation.
Experimental Protocols
Synthesis of N-(5-Bromo-2-methylpyridin-3-yl)acetamide (Intermediate 3)
This protocol describes the N-acetylation of the starting material, which can be used for subsequent cross-coupling reactions.[1]
N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
A mixture of this compound (1.0 g, 5.34 mmol) and acetic anhydride (5 mL) is placed in a round-bottom flask equipped with a stir bar and reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.
-
After cooling to room temperature, deionized water is added dropwise to the stirred mixture until a precipitate forms.
-
The mixture is stirred for an additional hour at room temperature.
-
The solid precipitate is collected by vacuum filtration, washed with deionized water, and dried in an oven to yield N-(5-Bromo-2-methylpyridin-3-yl)acetamide.[1]
General Protocol for Suzuki Cross-Coupling Reaction
This protocol outlines a general method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
Workflow for Suzuki cross-coupling reaction.
Materials:
-
This compound (or its N-acetylated derivative)
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (or its N-acetylated derivative) (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.3 mmol).
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
The reaction mixture is stirred and heated at 85-95 °C for over 15 hours.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 5-aryl derivative.[1]
In Vitro Thrombolytic Activity Assay
This protocol is a standard method to evaluate the clot-dissolving potential of a compound.[7][8]
Materials:
-
Venous blood from healthy volunteers
-
Pre-weighed sterile microcentrifuge tubes
-
Water bath at 37°C
-
Test compound solution
-
Streptokinase solution (positive control)
-
Sterile distilled water (negative control)
Procedure:
-
Draw venous blood and immediately transfer 500 µL into pre-weighed microcentrifuge tubes.
-
Incubate the tubes at 37°C for 45-60 minutes to allow for clot formation.
-
After clot formation, carefully remove the serum without disturbing the clot.
-
Weigh the tubes again to determine the clot weight.
-
Add 100 µL of the test compound solution to the tubes containing the clots. Prepare positive (streptokinase) and negative (water) controls in separate tubes.
-
Incubate all tubes at 37°C for 90 minutes.
-
After incubation, carefully remove the remaining fluid.
-
Weigh the tubes again to determine the final weight of the clot.
-
Calculate the percentage of clot lysis using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100
In Vitro Biofilm Inhibition Assay
This protocol, based on the crystal violet staining method, is widely used to quantify biofilm formation.[9][10]
Materials:
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Test compound at various concentrations
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (no compound).
-
Incubate the plate statically at 37°C for 24-48 hours.
-
After incubation, discard the planktonic cells by inverting the plate.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of compounds with significant anti-thrombolytic and biofilm inhibitory activities has been demonstrated. The synthetic accessibility and potential for diversification make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this scaffold in drug discovery and development. Further investigation into the anticancer and anti-inflammatory properties of its derivatives is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombolysis by thienopyridines and their congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Biofilm Inhibition in the Development of Effective Anti-Virulence Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vitro model to study clot lysis activity of thrombolytic drugs | springermedizin.de [springermedizin.de]
- 8. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Application Note and Protocol: N-acetylation of 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-acetylation of 5-Bromo-2-methylpyridin-3-amine to synthesize N-(5-bromo-2-methylpyridin-3-yl)acetamide. This protocol is based on established and peer-reviewed methodologies, ensuring reliability and reproducibility for research and development applications.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. The resulting acetamide, N-(5-bromo-2-methylpyridin-3-yl)acetamide, is a valuable intermediate for further functionalization, such as in cross-coupling reactions, to generate novel pyridine-based derivatives with potential applications in medicinal chemistry and materials science. This protocol outlines a straightforward and efficient method for this conversion using acetic anhydride as the acetylating agent.
Reaction Scheme
The N-acetylation of this compound proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.
Caption: Reaction scheme for the N-acetylation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the N-acetylation reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Yield (%) | Melting Point (°C) |
| This compound | 187.04 | 2.00 | 10.69 | 1.0 | - | - |
| Acetic Anhydride | 102.09 | 1.95 | 19.10 | 1.79 | - | - |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 229.07 | - | - | - | 85 | 256 |
Experimental Protocol
This protocol is adapted from a peer-reviewed procedure.[1]
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid (96% H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or argon gas inlet
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 g).
-
Add acetonitrile (20 mL) to the flask and stir the mixture to dissolve the starting material.
-
Under a nitrogen or argon atmosphere, add acetic anhydride (1.95 g) to the solution.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture and heat it to 60 °C using a heating mantle or oil bath.
-
Carefully add a few drops of concentrated sulfuric acid (96% H₂SO₄) to the reaction mixture.
-
Continue stirring the reaction at 60 °C for 30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane) to distinguish the starting material from the product. The reaction is complete when the starting amine spot is no longer visible.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
To the resulting residue, add deionized water dropwise while stirring. A precipitate of the product will form.
-
Continue stirring the mixture at room temperature for approximately one hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any residual impurities.[1]
-
Dry the purified N-(5-bromo-2-methylpyridin-3-yl)acetamide in an oven to obtain the final product.[1]
-
Expected Outcome:
The procedure is expected to yield N-(5-bromo-2-methylpyridin-3-yl)acetamide as a solid with a yield of approximately 85%.[1] The melting point of the pure product is 256 °C.[1]
Characterization Data
The identity and purity of the synthesized N-(5-bromo-2-methylpyridin-3-yl)acetamide can be confirmed by the following analytical data[1]:
-
¹H-NMR (CDCl₃): δ 7.8 (s, 1H, pyridine-H), 7.38 (s, 1H, pyridine-H), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃).
-
¹³C-NMR (CDCl₃ + CD₃OD): δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.
-
Mass Spectrometry (EI-MS m/z): 229 [M+H]⁺.
-
Elemental Analysis (C₈H₉BrN₂O): Calculated: C, 41.95%; H, 4.01%. Found: C, 41.93%; H, 3.97%.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the experimental procedure.
Caption: Workflow for the N-acetylation of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives
Introduction
3-Amino-5-bromopyridine derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of a wide range of biologically active compounds.[1] Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and can result in the formation of multiple impurities, making purification challenging.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations by offering significantly reduced reaction times, improved yields, and higher product purity.[3][4]
These application notes provide detailed protocols for two primary microwave-assisted methods for the synthesis of 3-amino-5-bromopyridine derivatives:
-
Nucleophilic Aromatic Substitution (SNA) of 3,5-dibromopyridine with various aliphatic amines.
-
Suzuki-Miyaura Cross-Coupling of 3-amino-5-bromopyridine with arylboronic acids to form C-C bonds.
Method 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA)
This method provides a facile and efficient route to 3-amino-5-bromopyridine derivatives by reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation.[2] This approach avoids the need for metal catalysts or strong bases and significantly shortens reaction times compared to conventional heating methods.[2]
Experimental Protocol
Materials:
-
3,5-dibromopyridine
-
Aliphatic amine (e.g., pyrrolidine, dimethylamine, diethylamine)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 3,5-dibromopyridine (1.0 equivalent) and the desired aliphatic amine (10.0 equivalents).[2]
-
Add a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene as the solvent system.[2]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for the specified time (see Table 1).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Data Presentation
Table 1: Reaction Conditions and Yields for Microwave-Assisted SNA of 3,5-Dibromopyridine with Various Amines. [2]
| Amine | Product | Reaction Time | Temperature | Isolated Yield |
| Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 30 min | 180 °C | 55% |
| Diethylamine | 5-Bromo-N,N-diethylpyridin-3-amine | 8 h | 180 °C | Not specified |
Note: The use of an excess of the amine was found to improve the yield of the desired mono-alkylated product and prevent the formation of bis-aminated by-products.[2]
Workflow Diagram
Caption: Workflow for Microwave-Assisted SNAr Synthesis.
Method 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] Microwave irradiation can dramatically accelerate this reaction, reducing reaction times from hours to minutes.[5][6] This protocol describes the coupling of 3-amino-5-bromopyridine with various arylboronic acids.
Experimental Protocol
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 3-amino-5-bromopyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).[5]
-
Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).[5]
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5] The optimal conditions should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 2: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling. [5]
| Parameter | Condition |
| Reactants | 3-Amino-5-bromopyridine (1.0 eq), Arylboronic acid (1.5 eq) |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-dioxane/water (4:1), DMF, or ethanol/water |
| Temperature | 120-150 °C |
| Time | 10-30 minutes |
Note: The specific yield will vary depending on the arylboronic acid used.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Microwave-assisted synthesis provides a significant advancement in the preparation of 3-amino-5-bromopyridine derivatives. The protocols outlined demonstrate the capability of this technology to accelerate drug discovery and development by providing rapid, efficient, and often higher-yielding routes to these important heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-methylpyridin-3-amine in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylpyridin-3-amine as a versatile precursor in the synthesis of novel agrochemical candidates. This document outlines detailed experimental protocols for the derivatization of this key building block, primarily through palladium-catalyzed cross-coupling reactions, and discusses the potential modes of action of the resulting compounds.
Introduction
This compound is a valuable heterocyclic intermediate for the development of new agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its distinct functional groups—a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—offer a powerful platform for structural diversification to create potent and selective active ingredients. The pyridine scaffold is a common feature in many successful agrochemicals, and the specific substitution pattern of this precursor allows for the exploration of novel chemical space in the quest for effective crop protection agents.[3][4]
The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond, linking the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of modern agrochemicals.[4]
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a starting material for the synthesis of diverse libraries of compounds for biological screening. The ability to introduce a wide variety of substituents through cross-coupling reactions allows for the fine-tuning of the molecule's biological activity.
Synthesis of Fungicide Candidates
Pyridine-based compounds, particularly those with a carboxamide linkage, are known to function as Succinate Dehydrogenase Inhibitors (SDHIs).[4] SDHIs disrupt the fungal respiratory chain at Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.[4] this compound can be used as a core structure to build novel compounds that may exhibit SDHI activity.
Synthesis of Herbicide and Insecticide Candidates
The pyridine ring is a key scaffold in a variety of commercial herbicides and insecticides.[1][3][5] The derivatization of this compound allows for the creation of novel molecules that can be screened for herbicidal or insecticidal activity. The specific biological targets for these novel compounds would depend on the nature of the substituents introduced.
Experimental Protocols
The following protocols describe the synthesis of derivatives of this compound.
Protocol 1: Acetamide Protection of the Amino Group
To avoid potential side reactions and catalyst inhibition during cross-coupling, the amino group of this compound can be protected as an acetamide.[6][7]
Materials:
-
This compound
-
Acetic anhydride
-
Acetonitrile
-
Sulfuric acid (96%)
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (2.0 g) in acetonitrile (20 mL) in a reaction flask.[6]
-
Add acetic anhydride (1.95 g) to the solution.[6]
-
Add a few drops of 96% sulfuric acid and stir the mixture at 60 °C for 30 minutes.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, evaporate the solvent and cool the mixture to room temperature.[6]
-
Add water dropwise to precipitate the product.[6]
-
Stir the mixture for one hour at room temperature, then filter the solid.[6]
-
Wash the solid with deionized water and dry to obtain N-[5-bromo-2-methylpyridine-3-yl]acetamide.[6]
Quantitative Data:
| Product | Yield | Melting Point |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 85% | 256 °C |
| [6] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the protected starting material with various arylboronic acids.[6]
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 mmol)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, combine N-[5-bromo-2-methylpyridine-3-yl]acetamide, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane (2 mL).[6]
-
Stir the mixture at room temperature for 30 minutes.[6]
-
Add the arylboronic acid, potassium phosphate, and water (0.5 mL).[6]
-
Heat the mixture to 85–95 °C and stir for over 15 hours.[6]
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).[6]
-
The organic layer can then be washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Quantitative Data for Suzuki Coupling Products:
| Arylboronic Acid Reactant | Product | Yield (%) |
| Phenylboronic acid | N-(2-methyl-5-phenylpyridin-3-yl)acetamide | 75 |
| 4-Methylphenylboronic acid | N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide | 78 |
| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 72 |
| 4-Chlorophenylboronic acid | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 70 |
| 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide | 73 |
| 4-(Trifluoromethyl)phenylboronic acid | N-(2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)acetamide | 68 |
| 3-Nitrophenylboronic acid | N-(2-methyl-5-(3-nitrophenyl)pyridin-3-yl)acetamide | 65 |
| Naphthalene-1-boronic acid | N-(2-methyl-5-(naphthalen-1-yl)pyridin-3-yl)acetamide | 62 |
| Thiophene-2-boronic acid | N-(2-methyl-5-(thiophen-2-yl)pyridin-3-yl)acetamide | 60 |
| [6] |
Visualizations
Caption: Workflow for the synthesis and screening of novel agrochemicals.
Caption: Proposed mechanism of action for SDHI fungicide candidates.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and workflows provided in these application notes offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection solutions.
References
Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, three-step scale-up synthesis procedure for 5-Bromo-2-methylpyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for safe and efficient production in a research or pilot plant setting.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structural features, including the bromine atom for cross-coupling reactions and the amino group for amide bond formation, make it a versatile precursor. This application note outlines a robust and scalable synthetic route starting from commercially available 2-chloro-3-nitropyridine. The synthesis involves a three-step sequence: 1) synthesis of 2-methyl-3-nitropyridine, 2) regioselective bromination to 5-Bromo-2-methyl-3-nitropyridine, and 3) reduction of the nitro group to the desired amine.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitropyridine
This procedure is adapted from established industrial methods for the synthesis of 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-nitropyridine | 158.55 | 1.00 kg | 6.31 |
| Diethyl malonate | 160.17 | 1.21 kg (1.08 L) | 7.57 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.30 kg | 7.50 |
| Toluene | - | 5.0 L | - |
| 6 M Hydrochloric acid | 36.46 | ~4.0 L | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Anhydrous sodium sulfate | - | For drying | - |
Procedure:
-
Reaction Setup: To a dry 20 L jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add toluene (5.0 L) and sodium hydride (0.30 kg, 60% dispersion in oil).
-
Addition of Diethyl Malonate: While stirring under a nitrogen atmosphere, add diethyl malonate (1.21 kg) dropwise to the suspension of sodium hydride in toluene at a rate that maintains the internal temperature below 30 °C.
-
Formation of the Malonate Anion: After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Condensation Reaction: Add a solution of 2-chloro-3-nitropyridine (1.00 kg) in toluene (2.0 L) dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and slowly quench with water (1.0 L). Separate the organic layer and add 6 M hydrochloric acid (4.0 L). Heat the mixture to reflux (approximately 100 °C) for 6-8 hours until decarboxylation is complete (monitored by gas evolution and TLC/HPLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 2.0 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-nitropyridine as a solid.
Expected Yield: 75-85%
Step 2: Synthesis of 5-Bromo-2-methyl-3-nitropyridine
This step involves the regioselective electrophilic bromination of 2-methyl-3-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitropyridine | 138.12 | 1.00 kg | 7.24 |
| Bromine | 159.81 | 1.27 kg (0.41 L) | 7.96 |
| Acetic acid | 60.05 | 5.0 L | - |
| Sodium acetate | 82.03 | 0.89 kg | 10.86 |
| Saturated sodium thiosulfate solution | - | As needed | - |
| Water | - | For work-up | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber for bromine vapors, dissolve 2-methyl-3-nitropyridine (1.00 kg) and sodium acetate (0.89 kg) in acetic acid (5.0 L).
-
Addition of Bromine: Cool the mixture to 10-15 °C. Add bromine (1.27 kg) dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a stirred vessel containing ice water (10 L).
-
Work-up: Quench any remaining bromine by the dropwise addition of saturated sodium thiosulfate solution until the orange color disappears.
-
Isolation: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum at 50 °C to afford 5-Bromo-2-methyl-3-nitropyridine.
Expected Yield: 80-90%
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to the corresponding amine using iron in the presence of an electrolyte.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-methyl-3-nitropyridine | 217.02 | 1.00 kg | 4.61 |
| Iron powder (<325 mesh) | 55.85 | 1.29 kg | 23.1 |
| Ammonium chloride | 53.49 | 0.12 kg | 2.25 |
| Ethanol | 46.07 | 5.0 L | - |
| Water | 18.02 | 2.5 L | - |
| Celite® | - | For filtration | - |
| Ethyl acetate | - | For extraction | - |
| Saturated sodium bicarbonate solution | - | For washing | - |
Procedure:
-
Reaction Setup: To a 20 L jacketed reactor fitted with a mechanical stirrer and a reflux condenser, add a suspension of iron powder (1.29 kg) and ammonium chloride (0.12 kg) in a mixture of ethanol (5.0 L) and water (2.5 L).
-
Heating: Heat the stirred suspension to 70-80 °C.
-
Addition of Nitro Compound: Add the 5-Bromo-2-methyl-3-nitropyridine (1.00 kg) portion-wise over 1-2 hours, maintaining the internal temperature between 80-90 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, stir the mixture at reflux for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.
-
Work-up: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (5.0 L) and water (2.5 L) to the residue. Basify the aqueous layer with saturated sodium bicarbonate solution to a pH of ~8.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.0 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary to yield pure this compound.
Expected Yield: 85-95%
Safety Protocols
General Precautions:
-
All operations should be carried out in a well-ventilated fume hood or a designated chemical synthesis area.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Emergency eyewash and safety shower stations should be readily accessible.
Specific Hazards and Handling:
-
Sodium Hydride: A highly flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use a dry powder extinguisher for fires.
-
Bromine: A highly corrosive and toxic liquid. Handle in a fume hood with extreme care.[1][2] Have a solution of sodium thiosulfate readily available to neutralize spills.[2]
-
Nitration Reactions: The synthesis of the starting material, 2-chloro-3-nitropyridine, involves nitration, which is a highly exothermic and potentially hazardous reaction. Strict temperature control is crucial to prevent runaway reactions.
-
Nitro Compounds: Aromatic nitro compounds are potentially explosive, especially in the presence of reducing agents or at elevated temperatures. The reduction of the nitro group is highly exothermic and requires careful monitoring and control of the addition rate and temperature.[3]
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Handle in a well-ventilated area.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| 2-Chloro-3-nitropyridine | C5H3ClN2O2 | 158.55 | 5470-18-8 | Solid |
| 2-Methyl-3-nitropyridine | C6H6N2O2 | 138.12 | 1530-31-0 | Solid |
| 5-Bromo-2-methyl-3-nitropyridine | C6H5BrN2O2 | 217.02 | 911434-05-4 | Solid |
| This compound | C6H7BrN2 | 187.04 | 914358-73-9 | Solid |
Logical Relationship Diagram
Caption: Logical flow of the multi-step synthesis process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2-methylpyridin-3-amine
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-methylpyridin-3-amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and streamline your experimental workflow.
Troubleshooting Guide
Problem 1: Low to No Product Yield
You are observing minimal or no formation of the desired coupled product, with starting materials remaining largely unconsumed.
Potential Causes and Solutions:
-
Catalyst Inactivity or Inhibition: The primary amine and the pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos in conjunction with a palladium precursor like Pd₂(dba)₃.[3] These ligands can promote the desired catalytic cycle over catalyst inhibition.
-
Solution 2: Catalyst Choice: While Pd(PPh₃)₄ is commonly used and can be effective, consider more robust pre-catalysts if you suspect catalyst deactivation.[4][5]
-
Solution 3: Amine Protection: As a last resort, protection of the amine group as an acetamide can prevent catalyst inhibition.[4] However, this adds extra steps to your synthesis.[4]
-
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may not be sufficiently reactive under the chosen conditions.
-
Solution: Ensure your catalyst system is active. For challenging substrates, catalyst systems with bulky, electron-rich ligands are often more effective.[6]
-
-
Issues with the Boronic Acid:
-
Protodeborylation: The boronic acid can decompose back to the corresponding arene, especially in the presence of water or acidic/basic conditions.[3]
-
Homocoupling: The boronic acid can couple with itself.
-
Solution: Use a lower catalyst loading or add the boronic acid slowly to the reaction mixture.[3]
-
-
Problem 2: Formation of Significant Side Products
You observe the desired product, but also significant quantities of impurities.
Potential Causes and Solutions:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom.
-
Solution: This can be caused by impurities in the solvent or reagents. Ensure you are using high-purity, degassed solvents. Shorter reaction times may also reduce the extent of this side reaction.[1]
-
-
Homocoupling of the Boronic Acid:
-
Solution: As mentioned previously, reduce catalyst loading or add the boronic acid slowly.[3]
-
Problem 3: Reaction Stalls or is Sluggish
The reaction proceeds but does not go to completion, even after extended reaction times.
Potential Causes and Solutions:
-
Poor Solubility of Reagents: The base (e.g., K₃PO₄) or other reagents may not be sufficiently soluble in the chosen solvent system.
-
Solution: Ensure vigorous stirring to maintain a fine suspension. A solvent mixture like 1,4-dioxane/water can help dissolve inorganic bases.[7]
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point is to use Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 4:1 mixture of 1,4-dioxane and water as the solvent system. The reaction is typically heated to 85-95 °C.[2][4][5]
Q2: How do I choose the right palladium catalyst and ligand?
A2: For routine couplings, Pd(PPh₃)₄ is a good first choice due to its commercial availability and proven effectiveness.[5] For more challenging substrates or to improve yields, using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is highly recommended.[3][5]
Q3: What is the best base for this reaction?
A3: Potassium phosphate (K₃PO₄) is a commonly used and effective base for the Suzuki coupling of aminopyridines.[4][5] Other bases like potassium carbonate (K₂CO₃) can also be used. The choice of base can be solvent-dependent and may require some optimization.[7][8]
Q4: What are the most suitable solvents?
A4: A mixture of 1,4-dioxane and water (typically 4:1) is a versatile and widely used solvent system that often gives good results.[4][5] Other solvents such as toluene/water have also been used successfully.[5] It is crucial to use degassed solvents to prevent catalyst deactivation.[7]
Q5: My reaction mixture turns black. Is this a problem?
A5: The formation of a black precipitate (palladium black) often indicates catalyst decomposition and can lead to a failed reaction.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][3]
Data Presentation
Table 1: Performance of Catalyst Systems for the Suzuki Coupling of this compound with Various Arylboronic Acids [5]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Note: Yields are based on a structurally analogous substrate and provide a strong indication of expected performance.[5]
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄[4][5]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand System[3][5]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.05 eq), and potassium phosphate (K₃PO₄) (3.0 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed n-butanol.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C. Stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Primary Amine-Containing Pyridines
Welcome to the technical support center for Suzuki coupling reactions involving primary amine-containing pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during these challenging cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Yield
Low to no yield is a common frustration when working with primary amine-containing pyridines in Suzuki couplings. A systematic approach to troubleshooting can help identify and resolve the underlying issues.
Question: My Suzuki reaction with a primary amine-containing pyridine is failing or giving very low yields. What are the most common reasons and how can I fix it?
Answer:
The primary challenges with these substrates stem from the inherent properties of the aminopyridine itself. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards oxidative addition.[1]
Here is a step-by-step guide to troubleshoot a failing reaction:
Troubleshooting Workflow for Low/No Yield
References
minimizing byproduct formation in 5-Bromo-2-methylpyridin-3-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 5-Bromo-2-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most common reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad substrate scope and tolerance of various functional groups.
Q2: What are the primary byproducts observed in Suzuki-Miyaura reactions with this compound?
A2: The main byproducts are typically:
-
Homocoupling Product: Formation of a biaryl compound from the coupling of two boronic acid molecules.
-
Debromination Product: Replacement of the bromine atom on the pyridine ring with a hydrogen atom.[1]
-
Protodeboronation Product: The boronic acid starting material is converted to an arene by replacement of the boronic acid group with a hydrogen atom.
Q3: What are the common side reactions in Buchwald-Hartwig amination of this compound?
A3: The most prevalent side reaction is hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom. In some cases, with highly reactive substrates or harsh conditions, double amination at another site on the pyridine ring could occur, though this is less common.
Q4: Can the amino group of this compound interfere with the catalytic cycle?
A4: Yes, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] However, with the appropriate choice of ligands and reaction conditions, successful couplings can be achieved without needing to protect the amino group. In some cases, particularly for Suzuki reactions, converting the amine to an amide has been shown to improve yields.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product & Significant Homocoupling of Boronic Acid | Reaction exposed to oxygen. | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (Nitrogen or Argon). |
| High concentration of Pd(II) species. | Add a mild reducing agent like potassium formate to minimize free Pd(II). | |
| Incorrect stoichiometry. | Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).[1] | |
| Formation of Debrominated Byproduct (2-methylpyridin-3-amine) | Base is too strong or reaction temperature is too high. | Use a milder base (e.g., K2CO3 instead of K3PO4) or lower the reaction temperature. |
| Presence of water or other proton sources. | Use anhydrous solvents and reagents. | |
| Significant Amount of Unreacted Starting Material | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques. Consider using a pre-catalyst. |
| Inappropriate solvent. | Screen different solvents. A mixture of 1,4-dioxane and water (e.g., 4:1) is often effective for aminopyridine substrates. | |
| Poorly soluble base. | Ensure the base is finely powdered and well-stirred, or choose a solvent system in which it is more soluble. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Recommended Solution |
| Significant Hydrodehalogenation (Debromination) of Starting Material | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Inappropriate ligand/catalyst system. | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote reductive elimination over side reactions. | |
| Presence of a hydrogen source. | Ensure the use of anhydrous solvents and reagents. | |
| Low or No Conversion to the Desired Amine Product | Catalyst deactivation. | Ensure rigorous exclusion of oxygen. Use a pre-catalyst or activate the catalyst properly. |
| Base is not strong enough or is sterically hindered. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical and often depends on the solvent and amine coupling partner. | |
| Amine substrate is binding too strongly to the palladium center. | Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species. | |
| Formation of Impurities with Higher Rf than Starting Materials | Possible formation of diarylamine or other complex byproducts. | Optimize the stoichiometry of the amine coupling partner (usually 1.1-1.2 equivalents). Purify the crude product carefully using column chromatography. |
Data Presentation: Reaction Conditions for Minimizing Byproducts
The following tables provide representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromo-aminopyridines, with a focus on minimizing common byproducts. The data is based on structurally analogous substrates and should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-aminopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Consideration |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 85 | Standard conditions, monitor for debromination. |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 88 | Electron-donating groups on boronic acid are well-tolerated. |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | >90 | dppf can sometimes reduce homocoupling. |
| 4 | 4-pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | ~90 | Heteroaromatic boronic acids can be used effectively. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-aminopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Consideration |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent | Xantphos is effective for coupling with heteroaryl halides. |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High | BINAP is a common ligand for aminations. |
| 3 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 | Secondary cyclic amines are good coupling partners. |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 88 | RuPhos is a bulky ligand that can improve yields with some substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Common Byproducts
Caption: Suzuki-Miyaura cycle and byproduct pathways.
Buchwald-Hartwig Amination Cycle and Key Side Reaction
Caption: Buchwald-Hartwig cycle and hydrodehalogenation.
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 5-Bromo-2-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-methylpyridin-3-amine. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:
-
Unreacted starting materials: Such as 2-methylpyridin-3-amine.
-
Over-brominated species: Di-brominated pyridines are common byproducts, for instance, 3,5-dibromo-2-methylpyridin-amine.[1]
-
Isomeric byproducts: Depending on the reaction conditions, other positional isomers of the brominated product might be formed.
-
Residual solvents and reagents: Solvents from the reaction and work-up, as well as unreacted brominating agents or catalysts.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The two most common and effective methods are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities and is recommended when high purity is required.[2][3]
-
Recrystallization: This technique is useful for removing small amounts of impurities and can be very efficient if a suitable solvent is found.
Q3: What is a good solvent system for the column chromatography of this compound?
A3: A common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[2]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: While specific literature on the recrystallization of this compound is limited, for aminopyridines in general, a range of solvents can be tested. A good starting point would be to screen solvents such as ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling.[5] For basic compounds like pyridines that are not soluble in common organic solvents, using organic acids like acetic acid or converting the amine to its salt for recrystallization can be effective strategies.[6]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from the purification of similar aminobromopyridines and is designed for the purification of approximately 1 gram of crude product.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
TLC plates, developing chamber, and UV lamp
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp to determine the optimal solvent system that gives the product an Rf value of approximately 0.2-0.3.[2]
-
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude product) in the least polar eluent mixture determined by TLC.
-
Pour the slurry into the column and gently tap to pack it evenly, avoiding air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This is a general protocol for the recrystallization of an amine compound. The ideal solvent or solvent system should be determined experimentally.[7]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Column Chromatography | Differential adsorption on a stationary phase | >98% | 10-20% | High resolution, suitable for complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent. |
| Recrystallization | Difference in solubility at different temperatures | >95% (if successful) | 5-25% | Simple, cost-effective, can yield very pure crystals. | Finding a suitable solvent can be challenging; may not remove all impurities effectively. |
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
-
Possible Cause: The product may be partially eluting with other fractions or adhering too strongly to the silica gel.
-
Solution:
-
Carefully re-examine the TLC of all fractions to ensure no product is being discarded.
-
If the product is streaking on the TLC plate, consider adding a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve recovery.
-
Issue 2: The product co-elutes with an impurity during column chromatography.
-
Possible Cause: The polarity of the product and the impurity are very similar.
-
Solution:
-
Use a shallower solvent gradient during elution.
-
Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
Issue 3: Crystals do not form during recrystallization.
-
Possible Cause: The solution may not be sufficiently saturated, or the cooling process is too rapid.
-
Solution:
-
Concentrate the solution by evaporating some of the solvent.
-
Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Ensure the solution cools slowly and undisturbed.[7]
-
Issue 4: The product "oils out" instead of crystallizing.
-
Possible Cause: The solute is melting before it dissolves, or the solution is supersaturated.
-
Solution:
-
Add a small amount of additional hot solvent until the oil dissolves completely.
-
Ensure a gradual cooling process. If using a mixed solvent system, you may need to adjust the ratio of the solvents.[7]
-
Visualizations
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of 5-aryl-2-methylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-aryl-2-methylpyridin-3-amine synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-aryl-2-methylpyridin-3-amine?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method. This reaction involves coupling the commercially available 5-bromo-2-methylpyridin-3-amine with a variety of arylboronic acids in the presence of a palladium catalyst and a base. This method is valued for its tolerance of a wide range of functional groups and generally provides moderate to good yields.[1][2]
Q2: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the common causes?
A2: Low yields in the Suzuki coupling of aminopyridines can stem from several factors. A primary issue is the potential for both the pyridine nitrogen and the amino group's lone pair of electrons to coordinate with the palladium catalyst, leading to its inhibition or deactivation. Another common problem is the protodeboronation of the arylboronic acid, which is its hydrolysis back to the corresponding arene.
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most prevalent side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid. To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or ensure the reaction is conducted under anhydrous conditions.
-
Dehalogenation: The replacement of the bromine atom on the starting material with a hydrogen atom. This can be minimized by avoiding potential hydride sources in your solvents and optimizing the reaction time.
-
Homocoupling: The coupling of two arylboronic acid molecules. Using a precise stoichiometry of the boronic acid (around 1.1-1.2 equivalents) can help reduce this side reaction.[3]
Q4: Can I use the unprotected this compound in the Suzuki-Miyaura coupling?
A4: Yes, it is possible to use the unprotected amine. However, the amino group can influence the reactivity of the substrate. With the appropriate choice of catalyst, ligand, base, and solvent system, high yields can be achieved without the need for a protecting group.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 5-aryl-2-methylpyridin-3-amine via the Suzuki-Miyaura coupling.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The lone pairs on the pyridine and amino nitrogens can inhibit the palladium catalyst. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) or using modern, more active pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also overcome this inhibition. |
| Suboptimal Base | The choice of base is critical. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. It is recommended to screen different bases to find the optimal one for your specific substrate. |
| Inefficient Oxidative Addition | The electron-rich nature of the aminopyridine can make the oxidative addition step of the catalytic cycle less favorable. Using electron-rich and bulky phosphine ligands can help to accelerate this step. |
| Oxygen Contamination | Inadequate degassing of the reaction mixture can lead to catalyst deactivation. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
Problem: Formation of Significant Side Products
| Side Product | Suggested Solution |
| Protodeboronation Product (Arene from Boronic Acid) | This is often caused by excess water in the reaction. Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis. Alternatively, conduct the reaction under strictly anhydrous conditions. A milder base may also reduce the rate of protodeboronation. |
| Dehalogenated Starting Material | This can result from hydride sources in the reaction mixture. Ensure solvents are anhydrous and not prone to decomposition that could generate hydrides. Shorter reaction times, if sufficient for product formation, can also minimize this side reaction. |
| Homocoupling of Boronic Acid | This side reaction is favored when two boronic acid molecules couple. Use a precise stoichiometry of the arylboronic acid, typically between 1.1 and 1.2 equivalents relative to the bromo-aminopyridine.[3] |
Data Presentation
Yields of 5-aryl-2-methylpyridin-3-amine Synthesis via Suzuki-Miyaura Coupling
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of this compound with various arylboronic acids using a traditional phosphine ligand catalyst system.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
Reaction Conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, in a 4:1 mixture of 1,4-Dioxane/H₂O.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is adapted from a reported procedure for the synthesis of 5-aryl-2-methylpyridin-3-amines.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyridin-3-amine.
-
Visualizations
References
effect of base and solvent on 5-Bromo-2-methylpyridin-3-amine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Bromo-2-methylpyridin-3-amine.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Base | Screen different bases such as K₃PO₄, K₂CO₃, Na₂CO₃, or Cs₂CO₃.[1] Na₂CO₃ has been found to be a highly effective base in some Suzuki-Miyaura couplings.[2][3] | The base is crucial for the transmetalation step, and its effectiveness can be solvent-dependent.[1][4] The main role of the base is to convert the boronic acid into the more reactive organoborate species.[5] |
| Suboptimal Solvent System | If using a non-polar solvent like toluene, try a polar aprotic solvent or a mixture with water, such as 1,4-dioxane/water (4:1) or DMF/H₂O (1:1).[1][6][7] | The solvent's polarity affects the solubility of reagents and the stability of catalytic intermediates.[1][8] A mixture of 1,4-dioxane and water is often effective for aminopyridine substrates.[1][6] |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[4] | Employ bulky phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[4][9] |
| Poor Reagent Solubility | Ensure the base (e.g., K₃PO₄) is adequately soluble or forms a fine suspension. The addition of water can help dissolve inorganic bases.[1] | Poor solubility can lead to slow reaction rates.[1] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Base Selection | Strong, non-nucleophilic bases are typical. Screen bases like NaOt-Bu, LHMDS, or Cs₂CO₃.[10][11] | The base deprotonates the amine, and the optimal choice is substrate-dependent.[10] NaOt-Bu often allows for high reaction rates but is incompatible with some functional groups.[11] |
| Unsuitable Solvent | Anhydrous toluene, dioxane, or THF are common choices.[10][12] | The solvent must dissolve the reagents without interfering with the catalyst. Nonpolar solvents generally require an anionic base to deprotonate the neutral palladium-amine complex.[13][14] |
| Catalyst Deactivation | The pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[10] | Use electron-rich, sterically hindered phosphine ligands to promote the catalytic cycle.[4][10] |
| Oxygen Sensitivity | Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen).[1][10] | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] |
Issue 3: Failed Sonogashira Coupling
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Base | An amine base like triethylamine (Et₃N) or piperidine is typically required.[15][16][17] Screen various organic and inorganic bases if standard conditions fail.[18] | The base is necessary to form the copper acetylide and neutralize the hydrogen halide byproduct.[15] |
| Inappropriate Solvent | Polar aprotic solvents like THF, DMF, and DMSO often provide good conversions.[18] However, in some cases, non-polar solvents like toluene can be superior.[19] | Solvent choice is a delicate balance; it must dissolve all components but can also affect catalyst activity. For example, DMF may slow the reaction by displacing ligands from the palladium complex.[19] |
| Catalyst Poisoning | The amino group on the pyridine ring could potentially interfere with the catalyst. | Ensure high-purity starting materials and consider screening different palladium sources and ligands. |
| Copper Co-catalyst Issues | Ensure the copper(I) source (typically CuI) is fresh and active. | The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[15] |
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields for Aryl Halides
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Na₂CO₃ | EtOH/H₂O | 98 | [3] |
| 2 | K₂CO₃ | EtOH/H₂O | 95 | [3] |
| 3 | K₃PO₄ | EtOH/H₂O | 92 | [3] |
| 4 | NaOH | EtOH/H₂O | 85 | [3] |
| 5 | TEA | EtOH/H₂O | 75 | [3] |
| Conditions based on a model Suzuki-Miyaura reaction, which can serve as a starting point for optimization. |
Table 2: Effect of Solvent and Base on Sonogashira Coupling of 3,5-dimethoxyphenyl bromide
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | DCM | DABCO | <50 | [18] |
| 2 | MeOH | DABCO | <50 | [18] |
| 3 | THF | DABCO | 97 | [18] |
| 4 | 1,4-Dioxane | DABCO | 74 | [18] |
| 5 | DMSO | DABCO | 100 | [18] |
| 6 | DMSO | NaOAc | 86 | [18] |
| 7 | DMSO | K₂CO₃ | 94 | [18] |
| Yields determined after 18 hours. These results on a different aryl bromide highlight the significant impact of solvent and base selection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A typical starting point involves using a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand.[6] A base such as K₃PO₄ or Na₂CO₃ is commonly employed, often in a solvent mixture like 1,4-dioxane/water (e.g., 4:1 ratio) at elevated temperatures (85-110 °C).[1][6]
Q2: How does the primary amine at the 3-position affect the coupling reactions?
A2: The primary amine group can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][10] In some cases, protecting the amine group (e.g., as an amide) may be considered, though many successful couplings are reported with the free amine.[1][6] For Suzuki reactions, it has been noted that labile protons in primary amines can make them poor choices, and deprotonation can occur with a base like K₃PO₄ after binding to the palladium center.[6]
Q3: Which bases are recommended for Buchwald-Hartwig amination with this substrate?
A3: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) often provides the highest reaction rates.[11] Other effective bases include lithium bis(trimethylsilyl)amide (LHMDS), which can be useful for substrates with protic functional groups, and cesium carbonate (Cs₂CO₃).[11]
Q4: What is the role of water in Suzuki-Miyaura reactions?
A4: Water is often used as a co-solvent with organic solvents like dioxane, THF, or DMF.[6][7] It can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can influence the rate and efficiency of the catalytic cycle.[1] However, for other coupling types like Buchwald-Hartwig, strictly anhydrous solvents are often necessary to prevent side reactions like hydrodehalogenation.[1]
Q5: For a Sonogashira coupling, what is the typical base and co-catalyst used?
A5: The classic Sonogashira coupling uses an amine base, such as triethylamine (Et₃N) or piperidine, in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[15][16] The reaction is catalyzed by a palladium complex.[15]
Q6: Why is degassing the solvent important for these reactions?
A6: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[10] Dissolved oxygen in the solvent can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively stopping the catalytic cycle and leading to low or no product formation.[1] Therefore, thorough degassing of the solvent and maintaining an inert atmosphere are critical.[1][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).[1]
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) for three cycles.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion (monitored by TLC or LC-MS).[1][10]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[15]
-
Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N).[16]
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[16]
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[15]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.lucp.net [books.lucp.net]
troubleshooting failed reactions involving 5-Bromo-2-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylpyridin-3-amine. The following information is designed to help you overcome common challenges in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as a substrate in palladium-catalyzed cross-coupling reactions. The most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are crucial for synthesizing a wide range of substituted pyridine derivatives for pharmaceutical and materials science applications.[2][3]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. Understanding these properties is essential for designing experiments and troubleshooting issues like poor solubility.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [4] |
| Appearance | Off-white to pale yellow solid or powder[5] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and 1,4-dioxane. Solubility in other organic solvents like dichloromethane and chloroform is also expected.[5] Quantitative data is limited, but heating can improve solubility in many solvents.[5] |
Q3: Does the primary amine group in this compound interfere with cross-coupling reactions?
A3: Yes, the primary amine at the 3-position can sometimes interfere with the catalytic cycle, potentially leading to lower yields.[6] This is because the amine can coordinate to the palladium catalyst. For Suzuki reactions, protecting the amine group as an acetamide has been shown to improve reaction outcomes.[2][6]
Q4: What are the main safety considerations when working with this compound?
A4: this compound is classified as a substance that causes skin and serious eye irritation.[4] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
This is one of the most common issues encountered. The flowchart below provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Suzuki Coupling
Data on Suzuki Coupling Optimization
The following table summarizes the effect of different catalysts and the use of a protecting group on the yield of Suzuki coupling reactions with arylboronic acids.
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | Low (unspecified) | [6] |
| 2 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [8] |
| 3 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [8] |
| 4 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [8] |
| 5 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | [8] |
Note: The data for entries 2-5 are based on the acetamide-protected starting material, which significantly improves yields compared to the unprotected amine (entry 1).[6][8]
Buchwald-Hartwig Amination
Problem: Low conversion, catalyst decomposition, or formation of side products.
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.
Troubleshooting Logic for Buchwald-Hartwig Amination
Key Parameters for Buchwald-Hartwig Amination Optimization
This table provides a starting point for optimizing the reaction conditions based on literature for similar heteroaryl halides.[9]
| Parameter | Options | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precursors.[9] |
| Ligand | Xantphos, BINAP, dppf, Buchwald ligands (e.g., XPhos) | The choice of ligand is critical and depends on the amine coupling partner. Bulky, electron-rich ligands are often more effective.[10][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice can influence the reaction rate and side reactions.[10] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Experimental Protocols
Protocol 1: Acetamide Protection of this compound
This protocol is recommended before attempting Suzuki coupling to improve yields.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Acetonitrile
-
Sulfuric acid (96%, catalytic amount)
-
Deionized water
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in acetonitrile.
-
Add acetic anhydride (1 equivalent) to the solution.
-
Add a few drops of 96% sulfuric acid.
-
Stir the reaction mixture at 60°C for 30 minutes, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent.
-
Add deionized water dropwise to the residue to precipitate the product.
-
Stir the mixture for one hour at room temperature, then filter the solid.
-
Wash the solid with deionized water and dry in an oven to yield N-(5-Bromo-2-methylpyridin-3-yl)acetamide.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki coupling of N-(5-Bromo-2-methylpyridin-3-yl)acetamide.[2][8]
Materials:
-
N-(5-Bromo-2-methylpyridin-3-yl)acetamide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine N-(5-Bromo-2-methylpyridin-3-yl)acetamide, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 85-95°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[12]
Experimental Workflow for Suzuki Coupling
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the amination of this compound and may require optimization.[9][10]
Materials:
-
This compound (1 equivalent)
-
Amine coupling partner (1.1-1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (or other suitable ligand, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add this compound, the amine coupling partner, the base, Pd₂(dba)₃, and the ligand.
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Aminobromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of aminobromopyridines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with aminobromopyridine substrates particularly challenging?
A1: The primary difficulty arises from the intrinsic properties of the aminobromopyridine core. The molecule contains two potential sources of catalyst inhibition: the Lewis basic nitrogen atom within the pyridine ring and the amino group. Both can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This is a well-documented phenomenon, often referred to as the "2-pyridyl problem," which is exacerbated by the presence of the additional amino ligand.[1]
Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen and the amino group can bind strongly to the palladium center. This coordination can prevent the binding of reactants or inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at elevated temperatures or high catalyst concentrations.[1]
-
Catalyst Decomposition (Palladium Black): If the catalytic cycle is slowed by inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into catalytically inactive palladium black.[1]
Q3: How does the position of the amino and bromo groups on the pyridine ring affect catalyst deactivation?
A3: The relative positions of the substituents are crucial. For instance, a 2-aminopyridine moiety can form a stable five-membered chelate with the palladium center after oxidative addition, which can hinder subsequent steps in the catalytic cycle. The proximity of the amino group to the reaction center can significantly influence the rate and efficiency of the coupling reaction.
Q4: What are the initial signs of catalyst deactivation in my reaction?
A4: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction stalls before the starting material is fully consumed.
-
Formation of side products: Increased formation of homocoupled products (from the boronic acid or the aminobromopyridine) or dehalogenated starting material can suggest that the desired cross-coupling pathway is being outcompeted.
-
Precipitation of palladium black: The appearance of a black precipitate is a visual cue that the catalyst is agglomerating and becoming inactive.[1]
-
Inconsistent reaction rates: A reaction that starts well but then slows down or stops completely is a strong indicator of catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Catalyst Poisoning by Aminopyridine | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically disfavor the coordination of the aminopyridine nitrogen.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. | See Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine . |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10 °C. 2. Switch Halide (if possible): If starting from a chloro- or tosyl-aminopyridine, switching to the bromo-analogue will facilitate oxidative addition. | Monitor the reaction by TLC or LC-MS at each temperature increment. |
| Suboptimal Base | Screen Different Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[2][3] | See Protocol 3: Systematic Screening of Reaction Bases . |
Issue 2: Significant Formation of Side Products (Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. | Ensure all reagent additions are performed under a positive pressure of inert gas. |
| Suboptimal Catalyst System | 1. Use a Pd(0) Source: Pre-formed Pd(0) catalysts can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts. 2. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions. | Compare the results of a reaction with a Pd(II) pre-catalyst to one with a Pd(0) source like Pd(PPh₃)₄. |
| Presence of Water (for dehalogenation) | Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. | Dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent). |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Aminobromopyridines
| Entry | Aminobromopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | [2] |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 | [2] |
| 3 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 (expected) | |
| 4 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Toluene | 100 | High | [4] |
Table 2: Comparison of Reaction Conditions for the Buchwald-Hartwig Amination of Aminobromopyridines
| Entry | Aminobromopyridine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ (1-2) | XPhos | NaOtBu | Toluene | Reflux | High | [2] |
| 2 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Pre-catalyst (2) | RuPhos | LiHMDS | THF | 65 | 83 | [5] |
| 3 | 3-Bromo-2-aminopyridine | Aniline | BrettPhos Pre-catalyst (2) | BrettPhos | LiHMDS | THF | 65 | High | [5] |
| 4 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aminobromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aminobromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aminobromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aminobromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst and the base.
-
Add anhydrous solvent and stir for a few minutes.
-
Add the aminobromopyridine and the amine coupling partner.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.[3]
Protocol 3: Systematic Screening of Reaction Bases
-
Set up an array of reaction vials, each containing the aminobromopyridine (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), the chosen palladium catalyst and ligand, and a magnetic stir bar.
-
To each vial, add a different base (2.0-3.0 equiv). A typical screen might include K₂CO₃, Cs₂CO₃, K₃PO₄, and an organic base like triethylamine.
-
Seal the vials and purge with an inert gas.
-
Add the degassed solvent to each vial.
-
Heat the reactions to the desired temperature and stir for a set amount of time (e.g., 12-24 hours).
-
After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative conversion to the desired product.
Visualizations
Caption: Proposed catalyst deactivation pathways in the cross-coupling of aminobromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
how to avoid homo-coupling in Suzuki reactions of 5-Bromo-2-methylpyridin-3-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylpyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?
The primary challenges in the Suzuki coupling of this compound, an electron-rich heteroaryl halide, include:
-
Homo-coupling: The undesired coupling of two boronic acid molecules is a prevalent side reaction, particularly when the reaction is exposed to oxygen.[1][2]
-
Catalyst Inhibition: The amine functionality on the pyridine ring can coordinate with the palladium catalyst, potentially impeding its catalytic activity.[3]
-
Debromination: The bromo group can be replaced by a hydrogen atom, leading to the formation of 2-methylpyridin-3-amine as a byproduct.[4]
-
Low Yields: Suboptimal reaction conditions can lead to incomplete conversion of the starting materials and low yields of the desired product.
Q2: How can I effectively prevent homo-coupling of the boronic acid?
Minimizing homo-coupling is critical for a clean and efficient reaction. Here are key strategies:
-
Rigorous Inert Atmosphere: Oxygen is a major promoter of homo-coupling.[1] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[4]
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1-1.2 equivalents) can be beneficial, but a large excess should be avoided as it can favor homo-coupling.[4]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to suppress homo-coupling by maintaining a low instantaneous concentration.
-
Appropriate Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands can sterically hinder the formation of palladium species that lead to homo-coupling.[5]
Q3: What is the recommended catalyst system for this reaction?
For the Suzuki coupling of this compound, a palladium catalyst with a suitable phosphine ligand is generally recommended. A common and effective starting point is:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often successful catalyst for this type of transformation.[3]
-
Alternative Catalysts: Other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have shown excellent performance for challenging couplings involving heteroaryl halides.[6]
Q4: How does the choice of base impact the reaction outcome?
The base plays a crucial role in the transmetalation step of the catalytic cycle. For the Suzuki coupling of this compound, an inorganic base is typically employed.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used with good results.[3]
-
Effect of Basicity: The choice of base can influence the reaction rate and the prevalence of side reactions. Stronger bases are not always better and can sometimes promote undesired pathways. It is often beneficial to screen a few different bases to find the optimal conditions for a specific substrate combination.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Homo-coupling Product Observed | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or ligand. 3. Incorrect stoichiometry. | 1. Ensure rigorous degassing of solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). 2. Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 3. Use a slight excess (1.1-1.2 eq.) of the boronic acid. |
| Low Yield of Desired Product | 1. Catalyst inhibition by the amine group. 2. Inefficient transmetalation. 3. Incomplete reaction. | 1. Consider N-protection of the amine group (e.g., as an acetamide) prior to coupling. The protecting group can be removed post-reaction. 2. Screen different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to optimize the transmetalation step. 3. Increase reaction time and monitor progress by TLC or LC-MS. Consider microwave irradiation to reduce reaction time.[4] |
| Formation of Debrominated Byproduct | 1. Use of a harsh base. 2. Unfavorable catalyst system. | 1. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Experiment with different palladium catalysts and ligands. |
| Reaction Fails to Initiate | 1. Inactive catalyst. 2. Poor quality of reagents. | 1. Use a fresh batch of palladium catalyst. 2. Ensure the purity and dryness of the boronic acid, aryl halide, and solvent. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a reliable starting point for the Suzuki coupling of this compound with various arylboronic acids.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Solvent Addition: Add 1,4-dioxane and water to the flask.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Suzuki Coupling of N-acetylated this compound
In cases where catalyst inhibition by the free amine is suspected, N-acetylation can improve reaction outcomes.[3]
Part 1: N-Acetylation
-
React this compound with acetic anhydride to form N-(5-bromo-2-methylpyridin-3-yl)acetamide.
Part 2: Suzuki Coupling
-
Follow the general protocol above, substituting N-(5-bromo-2-methylpyridin-3-yl)acetamide for this compound.
-
After purification of the coupled product, the acetyl group can be removed under appropriate hydrolysis conditions if the free amine is desired.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common issues in the Suzuki coupling.
References
impact of electron-donating groups on 5-Bromo-2-methylpyridin-3-amine reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for experiments involving 5-Bromo-2-methylpyridin-3-amine. The inherent electron-donating groups (a strong activating amino group and a weak activating methyl group) significantly influence its reactivity, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do the electron-donating groups (-NH₂ and -CH₃) on this compound affect its reactivity?
A1: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (EDGs) that increase the electron density of the pyridine ring.[1][2] The amino group, in particular, is a strong activating group through resonance (+M effect), while the methyl group is a weak activator through an inductive effect (+I effect).[2] This increased electron density makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, thereby enhancing its reactivity compared to unsubstituted bromopyridines.[2]
Q2: What are the primary challenges encountered when using this compound in cross-coupling reactions?
A2: The primary challenge stems from the basic lone pair of electrons on the pyridine nitrogen and the exocyclic amino group.[3][4] These can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] Furthermore, the free amino group can undergo side reactions or complicate product purification. It has been reported that labile protons in primary amines can make them a poor choice for direct use in some Suzuki coupling reactions.[5][6]
Q3: Is it necessary to protect the amino group before performing a Suzuki-Miyaura coupling reaction?
A3: While direct Suzuki coupling is possible, protecting the amino group, for example, by converting it to an acetamide, can lead to more reliable and efficient reactions.[5][6] The resulting N-[5-bromo-2-methylpyridin-3-yl]acetamide has been shown to react efficiently with various arylboronic acids.[5] This strategy prevents the free amine from interfering with the palladium catalyst.[5][6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: I am observing low or no conversion of my this compound in a Suzuki coupling reaction. What are the potential causes?
A1: Low conversion can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms of the pyridine ring and the amino group can bind to the palladium center, inhibiting its catalytic activity.[3][4]
-
Inefficient Oxidative Addition: While activated by EDGs, the C-Br bond might still require specific conditions for efficient oxidative addition, which is often the rate-determining step.[3]
-
Side Reactions: Protodeboronation of the boronic acid or homocoupling can consume starting materials.[3]
Q2: My reaction is producing a significant amount of debrominated starting material. How can I prevent this?
A2: Debromination is a common side reaction. To mitigate it, you can try using a milder base or a different catalyst system that favors the cross-coupling pathway.[8] Adjusting the stoichiometry of the boronic acid (a slight excess of 1.1-1.2 equivalents) can also help minimize this side reaction.[8]
Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with this compound as the electrophile, but the reaction is not working. What could be the issue?
A1: The challenges are similar to those in Suzuki coupling, primarily catalyst inhibition by the substrate's nitrogen atoms.[9] Additionally, the substrate itself contains a primary amine, which could potentially compete with the desired amine nucleophile, leading to a complex mixture of products.
-
Solution: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary for coupling heteroaryl halides.[10][11] Using a pre-catalyst can also lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂.[12]
Q2: What are the recommended general conditions for a Buchwald-Hartwig amination involving a pyridine substrate?
A2: A typical starting point would involve a palladium pre-catalyst, a sterically hindered phosphine ligand, and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13][14] Anhydrous, non-coordinating solvents such as toluene or dioxane are commonly used.[14][15] Reactions often require heating (80-110 °C) under an inert atmosphere.[14]
Quantitative Data
The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids, demonstrating the reaction's tolerance to different electronic groups on the coupling partner.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 4a | 87 |
| 2 | 3,5-Dimethylphenylboronic acid | 4b | 84 |
| 3 | 4-Methoxyphenylboronic acid | 4c | 83 |
| 4 | 4-Iodophenylboronic acid | 4d | 84 |
| 5 | 4-Chlorophenylboronic acid | 4e | 87 |
| 6 | 4-(Methylthio)phenylboronic acid | 4f | 92 |
| 7 | 4-Fluorophenylboronic acid | 4g | 84 |
| 8 | 3,5-Difluorophenylboronic acid | 4h | 83 |
| 9 | 4-Acetylphenylboronic acid | 4i | 86 |
Data sourced from a study on the synthesis of novel pyridine-based derivatives.[5][6]
Experimental Protocols
Protocol 1: Synthesis of N-[5-Bromo-2-methylpyridin-3-yl]acetamide (Amino Group Protection)
-
Materials: this compound, acetic anhydride, acetonitrile, 96% H₂SO₄.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (2 g) in acetonitrile (20 mL) in a suitable flask.[5]
-
Add acetic anhydride (1.95 g) to the solution.[5]
-
Add a few drops of 96% H₂SO₄ and stir the solution at 60 °C.[5]
-
Monitor the reaction for 30 minutes using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[5]
-
Cool the mixture to room temperature and add water dropwise to precipitate the product.[5]
-
Stir the mixture for approximately one hour at room temperature, then filter the solid.[5]
-
Wash the solid with deionized water and dry it in an oven to yield N-[5-Bromo-2-methylpyridin-3-yl]acetamide.[5]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from a procedure for the direct coupling of the amine.[5][16]
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.1-1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), Potassium phosphate (K₃PO₄) (2.0-2.3 equiv), 1,4-Dioxane, Water (degassed).
-
Procedure:
-
In a Schlenk flask, combine this compound (0.2 g), Pd(PPh₃)₄ (5 mol%), and 1,4-dioxane (2 mL).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Stir the reaction mixture at room temperature for 30 minutes.[5]
-
Add the arylboronic acid (1.176 mmol), K₃PO₄ (2.318 mmol), and water (0.5 mL).[5]
-
Heat the mixture to 85–95 °C and stir for over 15 hours, monitoring the reaction by TLC or LC-MS.[5]
-
After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL).[5]
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of electron-donating groups (EDGs) on reactivity.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. reddit.com [reddit.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 5-Bromo-2-methylpyridin-3-amine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the experimental work-up of reactions involving 5-Bromo-2-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction involving this compound?
A typical work-up procedure involves quenching the reaction, followed by an extractive work-up to separate the desired product from the reaction mixture. The organic layer is then washed, dried, and concentrated. Purification is often achieved through column chromatography.
Q2: Which solvents are most effective for extracting this compound from an aqueous solution?
Ethyl acetate is a commonly used and effective solvent for extracting this compound and its derivatives from aqueous solutions.[1][2] Dichloromethane can also be used.[1]
Q3: How can I remove residual N,N-Dimethylformamide (DMF) from my product after the work-up?
Residual DMF, a high-boiling point solvent, can be challenging to remove. An effective method is to perform multiple aqueous washes of the organic extract.[3] A general guideline is to wash with five 10 mL portions of water for every 5 mL of DMF used.[3] Azeotropic removal with a solvent like toluene under reduced pressure is another effective technique.[3]
Q4: My product has precipitated as an oil instead of a solid. What could be the cause and how can I fix it?
The formation of an oily product instead of a solid precipitate can be due to the presence of residual solvents like DMF or other impurities.[3] To induce solidification, ensure a sufficient volume of water is used for precipitation and employ vigorous stirring.[3] If the product remains oily, further purification by recrystallization or column chromatography may be necessary to obtain a solid.[3]
Q5: What are common impurities I might encounter and how can they be removed?
A potential impurity is the di-brominated side product, 2-Amino-3,5-dibromo-4-methylpyridine.[3] This can form if the reaction temperature is too high during bromination steps.[3] Purification via silica gel column chromatography is typically effective in removing such impurities.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side product formation.[3] |
| Loss of product during work-up. | If the product has partial solubility in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility in water.[3] | |
| Difficulty in Separating Organic and Aqueous Layers (Emulsion Formation) | High concentration of reagents or byproducts. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Contamination with Starting Material | Incomplete reaction or inefficient purification. | Ensure the reaction has gone to completion by TLC. Optimize the eluent system for column chromatography to achieve better separation. |
| Unexpected Color in the Final Product | Presence of impurities or degradation. | A greenish color has been observed upon drying of 2-bromo-5-methylpyridin-3-amine, which may not necessarily indicate impurity.[2] However, significant color deviation may warrant further purification by recrystallization or column chromatography. |
Experimental Protocols
General Extractive Work-up Protocol
This protocol outlines a standard procedure for the extractive work-up of a reaction mixture containing this compound.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it by slowly adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for acidic reactions, or a dilute acid like 1 M HCl for basic reactions) until the pH is neutral.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate.[1][2] The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Work-up for Suzuki Cross-Coupling Reaction
This protocol is specific to the work-up of a Suzuki cross-coupling reaction involving this compound.[4]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid catalyst residues.[4]
-
Dilution and Extraction: Dilute the filtrate with ethyl acetate.[4] Transfer to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: The crude product can then be purified by column chromatography.
Visualized Workflows
Caption: General workflow for the extractive work-up and purification.
Caption: Troubleshooting decision tree for common work-up issues.
References
refining reaction time and temperature for 5-Bromo-2-methylpyridin-3-amine synthesis
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-methylpyridin-3-amine. It includes troubleshooting guides in a question-and-answer format, experimental protocols, and data presentation to assist in refining reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-methyl-3-nitropyridine or 2-methyl-3-aminopyridine. The choice of starting material will dictate the synthetic strategy, primarily involving either reduction followed by bromination, or bromination followed by reduction.
Q2: My bromination of 2-methyl-3-aminopyridine is giving a low yield of the desired product and multiple spots on my TLC. What could be the issue?
A2: A common issue is over-bromination, leading to the formation of di-bromo species.[1] To mitigate this, ensure precise control of the stoichiometry of the brominating agent (e.g., Br2 or NBS). Slow, dropwise addition of the brominating agent at a controlled, low temperature is crucial.[1] Running the reaction at a slightly elevated temperature after the initial addition can sometimes help drive the reaction to completion without significant side product formation, but this needs careful optimization.[1]
Q3: The reduction of the nitro-intermediate is sluggish or incomplete. How can I improve this step?
A3: If you are using catalytic hydrogenation (e.g., Pd/C with H2 gas), ensure the catalyst is active and not poisoned.[2][3] The reaction may require elevated pressure and temperature (e.g., 0.5 MPa and 20-40°C).[2][3] An alternative is to use chemical reduction, such as with iron powder in acetic acid, which can be effective at temperatures around 80°C.[4] Ensure the iron powder is activated and the reaction is stirred vigorously.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification is typically achieved by column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes is a common eluent system.[6] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.[7] It is important to neutralize the reaction mixture and perform aqueous washes to remove inorganic salts before chromatographic purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress closely using TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Over-bromination leading to side products.[1] | Use a precise amount of brominating agent and add it slowly at low temperatures. | |
| Inefficient reduction of the nitro group. | Check the activity of the catalyst for hydrogenation or consider alternative reducing agents like iron in acetic acid.[2][3][4] | |
| Multiple Products Observed on TLC | Formation of di-brominated or other regioisomers. | Optimize the reaction temperature and the rate of addition of the brominating agent.[1] |
| Incomplete reduction of the nitro group. | Increase reaction time, temperature, or the amount of reducing agent. | |
| Product is an Oil or Dark Solid | Presence of impurities. | Purify by column chromatography followed by recrystallization. The darkening of the solid upon drying can sometimes occur.[4] |
| Residual solvent or starting material. | Ensure complete removal of solvent under reduced pressure and check for the presence of starting material via TLC or NMR. |
Experimental Protocols
Method 1: Bromination of 2-methyl-3-aminopyridine
This protocol is adapted from the bromination of similar aminopyridine compounds.[1][7]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-methyl-3-aminopyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.
-
Bromination: Dissolve bromine (1.0 eq) in glacial acetic acid and add it dropwise to the cooled solution over 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method 2: Reduction of 5-Bromo-2-methyl-3-nitropyridine
This protocol is based on the reduction of similar nitro-aromatic compounds.[2][3][4]
-
Reaction Setup: To a solution of 5-Bromo-2-methyl-3-nitropyridine (1.0 eq) in acetic acid, add iron powder (4.0-5.0 eq).
-
Reaction: Heat the mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through celite to remove the iron salts.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the filtrate until gas evolution ceases and the pH is basic.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Data Summary
| Reaction Step | Parameter | Value | Reference |
| Bromination | Temperature | 0-10°C during addition, then room temperature | [1][7] |
| Reaction Time | 3-5 hours | [7] | |
| Solvent | Glacial Acetic Acid | [1] | |
| Nitro Reduction (Catalytic) | Temperature | 20-40°C | [2][3] |
| Pressure | 0.5 MPa | [2][3] | |
| Catalyst | 10% Pd/C | [2][3] | |
| Reaction Time | 15 hours | [2][3] | |
| Nitro Reduction (Chemical) | Temperature | 80°C | [4] |
| Reagent | Iron Powder | [4] | |
| Solvent | Acetic Acid | [4] | |
| Reaction Time | 2-4 hours | [4] |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 3. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-2-methylpyridin-3-amine and Related Analogues
A Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-methylpyridin-3-amine and its structural analogues, 3-amino-2-methylpyridine and 3-amino-5-bromopyridine. Understanding the spectral characteristics of these compounds is crucial for researchers engaged in the synthesis and development of novel pyridine-based molecules for pharmaceutical and materials science applications. This document presents a detailed comparison of their NMR data, a comprehensive experimental protocol for data acquisition, and a logical workflow for NMR analysis.
¹H and ¹³C NMR Data Comparison
The electronic effects of the bromo, methyl, and amino substituents on the pyridine ring significantly influence the chemical shifts (δ) of the protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its analogues. The data is presented for spectra acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H-4 (δ, ppm, mult., J Hz) | H-6 (δ, ppm, mult., J Hz) | -CH₃ (δ, ppm, s) | -NH₂ (δ, ppm, br s) |
| This compound | CDCl₃ | 7.23 (d, J=2.0) | 7.82 (d, J=2.0) | 2.35 (s) | 3.70 (br s) |
| 3-Amino-2-methylpyridine | CDCl₃ | 7.18 (dd, J=7.2, 1.8) | 7.98 (dd, J=5.1, 1.8) | 1.98 (s) | 5.22 (br s) |
| 3-Amino-5-bromopyridine | CDCl₃ | 7.67 (dd, J=8.4, 2.5) | 8.45 (d, J=2.4) | - | 5.14 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | CDCl₃ | 145.1 | 142.3 | 125.5 | 108.2 | 147.8 | 21.9 |
| 3-Amino-2-methylpyridine | CDCl₃ | 143.9 | 129.8 | 127.8 | 115.3 | 140.1 | 20.5 |
| 3-Amino-5-bromopyridine | CDCl₃ | 157.1 | 140.2 | 110.1 | 108.3 | 148.7 | - |
Analysis of Substituent Effects
The comparative data reveals distinct trends in chemical shifts arising from the electronic contributions of the substituents:
-
Bromine Atom: The strong electron-withdrawing inductive effect of the bromine atom at the C-5 position in this compound and 3-amino-5-bromopyridine causes a significant downfield shift of the adjacent C-6 proton and carbon signals compared to 3-amino-2-methylpyridine. The C-5 carbon signal itself is shifted upfield due to the heavy atom effect.
-
Methyl Group: The electron-donating nature of the methyl group at the C-2 position in this compound and 3-amino-2-methylpyridine results in a slight upfield shift of the adjacent proton and carbon signals compared to a non-methylated analogue.
-
Amino Group: The electron-donating resonance effect of the amino group at the C-3 position leads to a general upfield shift of the ring proton and carbon signals, particularly at the ortho (C-2, C-4) and para (C-6) positions.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of pyridine derivatives.[1]
1. Sample Preparation:
- Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
2. NMR Spectrometer Setup:
- The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher.
- The spectrometer should be locked to the deuterium signal of the solvent.
- The magnetic field should be shimmed to achieve optimal homogeneity.
3. ¹H NMR Data Acquisition Parameters:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
4. ¹³C NMR Data Acquisition Parameters:
- Pulse Program: Standard proton-decoupled pulse program (e.g., with NOE).
- Spectral Width: Typically 0-160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, as required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Logical Workflow for NMR Analysis
The process of analyzing the NMR spectra of substituted pyridines follows a logical progression from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR analysis of pyridine derivatives.
References
A Comparative Analysis of Catalysts for Coupling Reactions of 5-Bromo-2-methylpyridin-3-amine
For researchers and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. The versatile building block, 5-Bromo-2-methylpyridin-3-amine, offers a key platform for derivatization through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides an objective comparison of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with other catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For the coupling of this compound with arylboronic acids, Pd(PPh₃)₄ is a traditional and effective catalyst. However, modern catalyst systems often provide higher yields and efficiency.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of this compound and its analogs with various arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Catalyst Loading (mol%) |
| System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85[1] | 5[2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82[1] | 5[2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88[1] | 5 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78[1] | 5 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80[1] | 5 |
| System 2: Buchwald Ligand (Hypothetical for this substrate) | ||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High[1] | 1 |
| System 3: N-Heterocyclic Carbene (NHC) Ligand (Hypothetical for this substrate) | ||||||
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | Phenylboronic acid | Expected High[3] | 0.5 |
Note: Yields for Systems 2 and 3 are based on literature for similar challenging substrates, and direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄:
A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) is taken in a Schlenk flask.[2] 1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with an inert gas (e.g., Argon) for 15 minutes. The reaction mixture is then heated at 85-95 °C for over 15 hours with stirring under an inert atmosphere.[2] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
Catalytic Cycle for Suzuki-Miyaura Coupling:
The generally accepted mechanism involves a catalytic cycle of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. For a substrate like this compound, this reaction allows for the introduction of various amine nucleophiles. While Pd(PPh₃)₄ can be used, catalyst systems with bulky, electron-rich phosphine ligands are often more effective, especially for heteroaryl substrates.[6][7]
Catalyst Performance Comparison
Direct comparative data for the Buchwald-Hartwig amination of this compound is limited. The table below presents generalized conditions and expected outcomes based on similar 2-bromopyridine substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Amine | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Volatile amines | 80-110 | Good to Excellent² |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | Aniline | 100 | 83¹ |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Primary/Secondary amines | 80-110 | Moderate to High |
¹Yield based on the amination of a bromo-estrone derivative.[8] ²Yields are general ranges for the amination of 2-bromopyridines.[9]
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4-2.0 eq), palladium(II) acetate (1-5 mol%), and a suitable phosphine ligand like dppp or XPhos (1.5-7.5 mol%).[9] Add anhydrous toluene, followed by the amine (1.2-2.0 eq). Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched, and extracted. The product is purified by column chromatography.[9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Other Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig reactions are most common, other coupling methods can be employed for the derivatization of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] For substrates like 2-amino-3-bromopyridines, a Pd(CF₃COO)₂/PPh₃/CuI system has been shown to be effective, providing yields in the range of 72-96%.[11] Pd(PPh₃)₄ can also be used for this transformation.[9]
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene.[12] For the analogous 2-amino-5-bromopyridine, a Pd(OAc)₂ catalyst with Et₃N as a base and TBAB as an additive in DMF at 130 °C has been reported to give good yields with alkenes like styrene and various acrylates.[9][13]
Experimental Workflow Overview
The general workflow for these palladium-catalyzed coupling reactions is consistent.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
Pd(PPh₃)₄ remains a reliable and widely accessible catalyst for the coupling of this compound, particularly for the Suzuki-Miyaura reaction, providing good to excellent yields.[1] However, for achieving higher turnover numbers, dealing with more challenging substrates, or for other types of couplings like the Buchwald-Hartwig amination, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often demonstrate superior performance.[1][3] The choice of catalyst, ligand, and reaction conditions should be carefully considered based on the specific transformation, desired efficiency, and cost-effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
Reactivity Face-Off: A Comparative Guide to 5-Bromo-2-methylpyridin-3-amine and Other Bromopyridines for Synthetic and Drug Discovery Applications
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of 5-Bromo-2-methylpyridin-3-amine against other bromopyridine isomers, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry.
The utility of bromopyridines as versatile intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-established. The position of the bromine atom and the nature of other substituents on the pyridine ring dictate the molecule's electronic properties and steric environment, thereby governing its reactivity. This guide delves into a comparative analysis of this compound and other key bromopyridine isomers, supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig reactions.
Theoretical Reactivity Analysis: The Influence of Substituents
The reactivity of the C-Br bond in bromopyridines in popular cross-coupling reactions is primarily influenced by the electronic nature of the pyridine ring and the steric hindrance around the reaction center. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally activates the C-Br bond towards oxidative addition, a key step in many palladium-catalyzed reactions. The position of the bromine atom relative to the nitrogen is a crucial determinant of reactivity. In general, 4-bromopyridine is the most reactive isomer due to the strong electronic activation from the para-nitrogen, followed by 2-bromopyridine, which also experiences activation but can be hindered by potential catalyst inhibition from the adjacent nitrogen. 3-bromopyridine is typically the least reactive of the simple isomers.[1]
In the case of this compound, the presence of an electron-donating amino group at the 3-position and a weakly electron-donating methyl group at the 2-position modulates the electronic properties of the ring. The amino group, through its +M (mesomeric) effect, increases the electron density on the ring, which could potentially decrease the reactivity of the C-Br bond at the 5-position compared to unsubstituted 3-bromopyridine. However, the overall electronic landscape and steric factors must be considered for a comprehensive understanding.
Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions
To provide a quantitative comparison, the following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions for this compound and other bromopyridine isomers. It is important to note that reaction conditions can significantly influence yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is well-documented.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [2] |
| This compound | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [2] |
| This compound | 3,5-difluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 12 | ~85-95 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 12 | ~60-75 | [1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 12 | >95 | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.
| Bromopyridine Isomer | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | ~80-90 | [1] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | ~50-70 | [1] |
| 4-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | >90 | [1] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the Suzuki-Miyaura coupling of this compound and a general protocol for the Buchwald-Hartwig amination of bromopyridines.
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, the respective arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C for over 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the bromopyridine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizing Reaction Workflows
Diagrams illustrating experimental workflows and reaction pathways provide a clear and concise overview for researchers.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
A Comparative Guide to the Purity Validation of 5-Bromo-2-methylpyridin-3-amine by HPLC and LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Bromo-2-methylpyridin-3-amine is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for purity assessment. This guide provides an objective comparison of these two methods for the validation of this compound purity, complete with detailed experimental protocols and supporting data.
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for purity analysis depends on the specific requirements of the analytical task, such as the need for impurity identification and the required sensitivity.
| Parameter | HPLC with UV Detection | LC-MS |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Combines the separation capabilities of HPLC with mass spectrometry to identify analytes based on their mass-to-charge ratio (m/z).[1] |
| Specificity | Good for quantification of the main component and known impurities with chromophores. Co-eluting impurities without a chromophore or with similar UV spectra may not be detected or distinguished. | Excellent specificity. Can distinguish between compounds with the same retention time but different masses, and can provide structural information about impurities.[2] |
| Sensitivity | Generally in the microgram to nanogram range. | Highly sensitive, often in the picogram to femtogram range, allowing for the detection of trace-level impurities.[3] |
| Impurity Identification | Limited to comparison with reference standards. Tentative identification can be made based on retention time, but this is not conclusive. | Provides molecular weight information, which is a key parameter for the identification of unknown impurities. Fragmentation patterns can further aid in structural elucidation.[2] |
| Quantification | Highly quantitative and reproducible for known compounds with a linear UV response. | Can be quantitative, but may require matrix-matched standards for accurate quantification due to potential ion suppression effects. |
| Cost & Complexity | Relatively lower instrument and operational cost. Simpler to operate and maintain. | Higher initial investment and maintenance costs. Requires more specialized expertise for operation and data interpretation. |
Experimental Protocols
The following are representative experimental protocols for the purity analysis of this compound. These methods are adapted from established procedures for similar bromopyridine and aromatic amine compounds.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification of impurities and for highly sensitive purity analysis.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (formic acid is used for MS compatibility).[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan mode to detect a wide range of m/z values, looking for the molecular ion of this compound (C6H7BrN2, MW: 187.04 g/mol ) and potential impurities.[8] The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[7]
Data Presentation
The following table presents a hypothetical comparison of purity results for a sample of this compound.
| Analysis | Main Peak Purity (%) | Number of Impurities Detected | Notes |
| HPLC-UV | 99.5 | 3 | Purity determined by area percent normalization. Impurities are quantified based on their relative peak areas. |
| LC-MS | 99.3 | 5 | Purity determined by area percent of the total ion chromatogram (TIC). Two additional trace impurities were detected that were not observed by UV. Molecular weights of all impurities were determined. |
Potential Impurities: Based on the synthesis of similar aromatic amines, potential impurities could include starting materials, regioisomers, and over-brominated species such as 3,5-dibromo-2-methylpyridin-3-amine.[9][10]
Visualization of Experimental Workflow and Method Comparison
To further clarify the processes and the relationship between HPLC and LC-MS, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Complementary nature of HPLC and LC-MS.
References
- 1. chemyx.com [chemyx.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. heteroletters.org [heteroletters.org]
- 10. mdpi.com [mdpi.com]
comparative yield analysis of different synthetic routes to 5-Bromo-2-methylpyridin-3-amine
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 5-Bromo-2-methylpyridin-3-amine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the most viable synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.
At a Glance: Comparative Yield of Synthetic Routes
Two primary synthetic strategies have been identified for the preparation of this compound: a multi-step approach involving nitration, bromination, and subsequent reduction, and a more direct approach via the bromination of 2-methylpyridin-3-amine. The following table summarizes the approximate yields for each step of the most elucidated multi-step synthesis.
| Route # | Starting Material | Intermediate(s) | Final Product | Overall Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | 2-Methyl-3-nitropyridine, 5-Bromo-2-methyl-3-nitropyridine | This compound | ~70-80% |
Note: The overall yield for Route 1 is an estimation based on the reported yields of individual or similar reaction steps.
Synthetic Route 1: Multi-Step Synthesis from 2-Chloro-3-nitropyridine
This route is a well-documented and high-yielding approach for the synthesis of this compound. It involves three key transformations: methylation of the pyridine ring, subsequent bromination, and finally, reduction of the nitro group.
Logical Workflow for Route 1
Caption: Multi-step synthesis of this compound.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine
-
Reaction: A mixture of diethyl malonate and sodium is heated, followed by the dropwise addition of a toluene solution of 2-chloro-3-nitropyridine. The resulting product is then decarboxylated under acidic conditions.
-
Reagents and Conditions: Diethyl malonate, sodium, 2-chloro-3-nitropyridine, toluene, 6N hydrochloric acid. The condensation reaction is carried out at 110°C, followed by reflux in HCl.
-
Yield: Approximately 95%.
Step 2: Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 2-Methyl-3-nitropyridine
-
While a specific protocol for the bromination of 2-methyl-3-nitropyridine was not found in the searched literature, a similar transformation has been reported. The bromination of 2-methoxy-4-methyl-3-nitropyridine using bromine in acetic acid in the presence of sodium acetate at 80°C for 12 hours afforded the desired 5-bromo product. These conditions could likely be adapted for the bromination of 2-methyl-3-nitropyridine.
Step 3: Synthesis of this compound from 5-Bromo-2-methyl-3-nitropyridine
-
Reaction: The reduction of the nitro group is achieved using iron powder in acetic acid.
-
Reagents and Conditions: A solution of 2-bromo-5-methyl-3-nitropyridine in acetic acid is added dropwise to a heated mixture of iron powder and acetic acid at 80°C. The reaction is stirred for 30 minutes after the addition and then for an additional 16 hours at room temperature.
-
Work-up: The reaction mixture is diluted with ethyl acetate and filtered. The filtrate is then neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the final product.
-
Yield: 93%[1].
Synthetic Route 2: Direct Bromination of 2-methylpyridin-3-amine
A more direct approach to the target molecule is the direct bromination of 2-methylpyridin-3-amine. However, this route is often plagued by a lack of selectivity, leading to the formation of di-brominated and other isomeric by-products, which can result in lower yields of the desired product.
Logical Workflow for Route 2
Caption: Direct bromination of 2-methylpyridin-3-amine.
Challenges of Direct Bromination
The amino group in 2-methylpyridin-3-amine is a strong activating group, which can lead to over-bromination and the formation of multiple products. While specific high-yielding protocols for the selective mono-bromination of 2-methylpyridin-3-amine at the 5-position were not prominently found in the surveyed literature, the use of protecting groups on the amine functionality prior to bromination could be a potential strategy to improve selectivity. However, this would add extra steps to the synthesis, potentially lowering the overall efficiency.
Conclusion
Based on the available data, the multi-step synthetic route starting from 2-chloro-3-nitropyridine (Route 1) appears to be the most reliable and highest-yielding method for the preparation of this compound. While the direct bromination of 2-methylpyridin-3-amine (Route 2) is a more concise approach, it is likely to be hampered by selectivity issues, leading to lower yields and more complex purification procedures. For researchers requiring a dependable and efficient synthesis of this compound, the multi-step pathway is the recommended approach.
References
A Comparative Guide to the Analysis of Suzuki Coupling Products of 5-Bromo-2-methylpyridin-3-amine by Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization and quantification of Suzuki coupling products derived from 5-Bromo-2-methylpyridin-3-amine. The objective is to equip researchers with the necessary information to select the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, widely employed in the pharmaceutical industry for the creation of carbon-carbon bonds. A common application is the coupling of aryl halides with arylboronic acids to synthesize biaryl compounds. The reaction of this compound with various arylboronic acids yields a class of 5-aryl-2-methylpyridin-3-amines, which are important scaffolds in medicinal chemistry. Accurate and efficient analysis of the resulting products is critical for reaction monitoring, purity assessment, and quality control.
This guide focuses on the analysis of the products from the Suzuki coupling of this compound with phenylboronic acid, 4-methylphenylboronic acid, and 4-methoxyphenylboronic acid. We will delve into the utility of mass spectrometry for structural elucidation and compare its performance with High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structure of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective method for the analysis of complex mixtures.
Fragmentation Patterns of 5-Aryl-2-methylpyridin-3-amines
The fragmentation of 5-aryl-2-methylpyridin-3-amines in mass spectrometry is influenced by the stability of the pyridine ring and the nature of the aryl substituent. Under Electron Ionization (EI), the molecular ion peak is typically observed. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical ([M-H]⁺) and cleavage of the C-C bond adjacent to the C-N bond. The presence of the methyl group on the pyridine ring can also lead to the loss of a methyl radical ([M-CH₃]⁺).
For substituted aryl groups, characteristic fragmentation patterns can be observed. For instance, a methoxy-substituted phenyl ring may show a loss of a methyl radical followed by the loss of a carbonyl group.
Table 1: Predicted and Observed Mass Spectrometry Data for Suzuki Coupling Products
| Coupling Partner | Product | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| Phenylboronic Acid | 5-Phenyl-2-methylpyridin-3-amine | 184.24 | M⁺ (184), [M-H]⁺ (183), [M-CH₃]⁺ (169) |
| 4-Methylphenylboronic Acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 198.27 | M⁺ (198), [M-H]⁺ (197), [M-CH₃]⁺ (183) |
| 4-Methoxyphenylboronic Acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 214.27 | M⁺ (214), [M-H]⁺ (213), [M-CH₃]⁺ (199), [M-OCH₃]⁺ (183) |
Note: The predicted fragmentation is based on general principles of mass spectrometry. Actual fragmentation may vary depending on the ionization method and instrument conditions.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, other techniques like HPLC-UV and NMR spectroscopy offer complementary information and may be more suitable for certain applications such as routine purity analysis and quantification.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Application in Suzuki Coupling Analysis |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight and structural information. | Can be destructive, may require hyphenation with a separation technique for complex mixtures. | Product identification, impurity profiling, reaction monitoring. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection by UV-Vis absorption. | Excellent for quantification, robust and widely available, non-destructive. | Less structural information compared to MS and NMR, requires chromophores for detection. | Purity assessment, quantitative analysis of reactants and products, reaction monitoring.[1][2] |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, inherently quantitative. | Lower sensitivity compared to MS, can be expensive, may require larger sample amounts. | Unambiguous structure elucidation, isomeric differentiation, quantitative analysis. |
Experimental Protocols
Suzuki Coupling Reaction
A general procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:
-
To a reaction vessel, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium phosphate (2.0 mmol).
-
Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup followed by purification, typically by column chromatography on silica gel.
Mass Spectrometry Analysis (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion.
-
High-Performance Liquid Chromatography (HPLC-UV) Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte; a wavelength around 254 nm is often a good starting point.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of 5-aryl-2-methylpyridin-3-amines.
Logical Relationship of Analytical Techniques
References
A Comparative Guide to Chemical Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the quest for efficient, rapid, and sustainable chemical synthesis methodologies is perpetual. The method of heating is a critical parameter that can profoundly influence reaction outcomes. This guide provides an objective, data-driven comparison between traditional conventional heating and modern microwave irradiation techniques for chemical synthesis.
The Fundamental Difference: Mechanisms of Heat Transfer
Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction mixture indirectly. Heat is first delivered to the walls of the reaction vessel and then transferred to the solvent and reactants via conduction and convection. This process can result in an uneven temperature distribution and a slower rate of heating.
Microwave irradiation, on the other hand, utilizes the ability of polar molecules (solvents or reactants) to transform electromagnetic energy into heat.[1] This "dielectric heating" occurs through two primary mechanisms: dipolar polarization and ionic conduction. The rapid, in-situ, and uniform heating of the bulk reaction mixture often leads to a dramatic acceleration of chemical reactions.[2][3]
Heating mechanism comparison.
Performance Comparison: A Quantitative Look
Experimental data consistently demonstrates the significant advantages of microwave-assisted synthesis over conventional heating, primarily in terms of dramatically reduced reaction times and often improved product yields.[4]
| Reaction Type | Reactants | Heating Method | Time | Yield (%) | Reference |
| Benzotriazole Derivative Synthesis | Benzotriazole, Dichloromethane, K₂CO₃ | Conventional | 6 hours | 76 | [5][6] |
| Benzotriazole, Dichloromethane, K₂CO₃ | Microwave | 4 min 20 sec | 83 | [5][6] | |
| Schiff Base Synthesis | 4,4'-sulfonyldianiline, Aromatic Aldehyde | Conventional | 15-360 min | Moderate | [7][8] |
| 4,4'-sulfonyldianiline, Aromatic Aldehyde | Microwave | 2-5 min | High | [7][8] | |
| Chalcone Synthesis | Acetylferrocene, Benzaldehydes | Conventional | 10-40 hours | 71-87 | [9] |
| Acetylferrocene, Benzaldehydes | Microwave | 1-5 min | 78-92 | [9] | |
| Biginelli Reaction | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Conventional | Several hours | Good | [10] |
| Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Microwave | Few minutes | Excellent | [10] |
Experimental Protocols: Synthesis of 1-chloromethylbenzotriazole
To illustrate the practical differences, here are the detailed experimental protocols for the synthesis of 1-chloromethylbenzotriazole via both conventional and microwave-assisted methods.[5][6]
Conventional Heating Method
-
Reactant Setup: In a 50 ml round-bottom flask (RBF), combine benzotriazole (2 g, 16.8 mmol), 10 ml of dimethylformamide (DMF), dichloromethane (6.8 g, 5 ml, 80 mmol), and potassium carbonate (2.31 g, 16.8 mmol).
-
Heating: The reaction mixture is heated to reflux using a heating mantle.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using chloroform as the eluent. The typical reaction time is 6 hours.
-
Workup: Upon completion, the reaction mixture is transferred to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.
-
Isolation: The resulting solid is collected by filtration to yield 1-chloromethylbenzotriazole.
Microwave-Assisted Method
-
Reactant Setup: In a microwave-safe reaction vessel, combine benzotriazole (2 g, 16.8 mmol), 10 ml of DMF, dichloromethane (6.8 g, 5 ml, 80 mmol), and potassium carbonate (2.31 g, 16.8 mmol).
-
Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at 180 W.
-
Reaction Monitoring: The reaction is monitored by TLC. The typical reaction time is 4 minutes and 20 seconds.
-
Workup: After irradiation, the reaction mixture is transferred to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.
-
Isolation: The solid product is collected by filtration.
Comparative experimental workflows.
Weighing the Pros and Cons
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Slow (hours to days) | Rapid (minutes)[11] |
| Yield | Generally lower to moderate | Often higher[1] |
| Purity | May have more byproducts due to prolonged heating | Often cleaner reaction profiles[12] |
| Energy Efficiency | Lower, as the entire apparatus is heated | Higher, as only the reaction mixture is heated[13] |
| Temperature Control | Slower response, potential for thermal gradients | Precise and uniform temperature control |
| Scalability | Well-established for large-scale industrial production | Can be challenging for very large scales, but scalable lab reactors are available[5] |
| Initial Cost | Low | Higher initial investment for dedicated equipment[5] |
| Safety | Well-understood hazards | Requires specialized vessels for pressurized reactions; potential for localized hot spots[12] |
Conclusion: A Paradigm Shift in Synthesis
Microwave-assisted synthesis represents a significant advancement over conventional heating methods, offering remarkable reductions in reaction times, and frequently leading to higher yields and product purity.[4][8] These advantages are particularly impactful in the fast-paced environment of drug discovery and development, where rapid synthesis and optimization of lead compounds are paramount.[11] While conventional heating remains a viable and scalable method, the efficiency, precision, and green chemistry benefits of microwave irradiation make it an indispensable tool for the modern chemical laboratory. The choice of heating method will ultimately depend on the specific reaction, scale, and available resources, but the compelling data in favor of microwave synthesis cannot be overlooked.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 10. asianpubs.org [asianpubs.org]
- 11. ripublication.com [ripublication.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to DFT Studies of Pyridine Derivatives from 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyridine derivatives synthesized from 5-Bromo-2-methylpyridin-3-amine, with a focus on Density Functional Theory (DFT) studies that elucidate their electronic and structural properties. The following sections present quantitative data from computational analyses, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathways. The data is primarily based on a comprehensive study by Asghar et al. (2017), which explored the synthesis and quantum mechanical properties of two series of novel pyridine derivatives.[1]
Data Presentation: A Comparative Analysis of Calculated Properties
The electronic properties of the synthesized pyridine derivatives were investigated using DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1] Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment are summarized in the tables below. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity.[2]
Table 1: Calculated Electronic Properties of 2-methyl-5-arylpyridin-3-amine Derivatives (2a-2i)
| Compound | Substituent (Aryl Group) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 2a | 4-methylphenyl | -5.23 | -0.99 | 4.24 | 1.89 |
| 2b | 4-methoxyphenyl | -5.08 | -0.91 | 4.17 | 2.33 |
| 2c | 4-chlorophenyl | -5.41 | -1.27 | 4.14 | 1.76 |
| 2d | 4-iodophenyl | -5.37 | -1.42 | 3.95 | 1.69 |
| 2e | 4-fluorophenyl | -5.39 | -1.18 | 4.21 | 1.83 |
| 2f | 4-(trifluoromethyl)phenyl | -5.73 | -1.78 | 3.95 | 1.54 |
| 2g | 3-methoxyphenyl | -5.17 | -0.97 | 4.20 | 2.12 |
| 2h | 3-chlorophenyl | -5.45 | -1.31 | 4.14 | 1.95 |
| 2i | naphthalen-2-yl | -5.11 | -1.38 | 3.73 | 1.98 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1]
Table 2: Calculated Electronic Properties of N-(2-methyl-5-arylpyridin-3-yl)acetamide Derivatives (4a-4i)
| Compound | Substituent (Aryl Group) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 4a | 4-methylphenyl | -5.73 | -1.13 | 4.60 | 3.86 |
| 4b | 4-methoxyphenyl | -5.55 | -1.05 | 4.50 | 4.25 |
| 4c | 4-chlorophenyl | -5.87 | -1.41 | 4.46 | 2.92 |
| 4d | 4-iodophenyl | -5.83 | -1.56 | 4.27 | 2.80 |
| 4e | 4-fluorophenyl | -5.85 | -1.32 | 4.53 | 2.97 |
| 4f | 4-(trifluoromethyl)phenyl | -6.18 | -1.91 | 4.27 | 2.05 |
| 4g | 3-methoxyphenyl | -5.64 | -1.11 | 4.53 | 3.98 |
| 4h | 3-chlorophenyl | -5.91 | -1.45 | 4.46 | 3.32 |
| 4i | naphthalen-2-yl | -5.59 | -1.53 | 4.06 | 3.93 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1]
Experimental Protocols
The synthesis of the pyridine derivatives was accomplished via a palladium-catalyzed Suzuki cross-coupling reaction.[1][2]
Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (3)
The starting material for the second series of derivatives, N-[5-bromo-2-methylpyridin-3-yl]acetamide (3), was synthesized by the reaction of this compound (1) with acetic anhydride.[1]
General Procedure for the Synthesis of 2-methyl-5-arylpyridin-3-amine Derivatives (2a-2i)
-
In a Schlenk flask, this compound (1 equivalent) was mixed with tetrakis(triphenylphosphine)palladium(0) (5 mol %) and 1,4-dioxane (2 mL).[1]
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
The corresponding arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) were added to the mixture.[1]
-
The reaction mixture was then stirred at 85–95 °C for over 15 hours.[1]
-
After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL).
-
The excess solvent was evaporated using a rotary evaporator to obtain a concentrated solution.
-
The pure product was obtained by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate.[1]
-
The final products were dried and recrystallized for characterization.[1]
General Procedure for the Synthesis of N-(2-methyl-5-arylpyridin-3-yl)acetamide Derivatives (4a-4i)
-
In a Schlenk flask, N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) were combined at room temperature and stirred for 30 minutes.[1]
-
The appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) were added to the mixture.[1]
-
The mixture was stirred and heated at 85–95 °C for more than 15 hours.[1]
-
After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL).[1]
-
Purification was carried out using column chromatography to yield the desired product.
Computational Details for DFT Studies
Density functional theory (DFT) calculations were performed using the GAUSSIAN 09 suite.[1] The geometries of the pyridine derivatives were optimized using the B3LYP functional with the 6-31G(d,p) basis set.[1] This level of theory was also used to calculate the frontier molecular orbitals (HOMO and LUMO), reactivity indices, molecular electrostatic potential, and dipole moments.[1][3]
Mandatory Visualization
Caption: Synthetic pathways for pyridine derivatives.
Caption: Workflow for DFT analysis of pyridine derivatives.
References
Comparative Guide to the Structural Confirmation of 5-Aryl-2-Methylpyridin-3-Amine Derivatives
This guide provides a comparative overview of the essential analytical techniques for the structural confirmation of 5-aryl-2-methylpyridin-3-amine derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often investigated as potential kinase inhibitors.[1][2] Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the validity of biological data.
Key Analytical Techniques for Structural Confirmation
The definitive structural analysis of 5-aryl-2-methylpyridin-3-amine derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition and substructural elements.
-
X-ray Crystallography: This is the gold standard for providing an unambiguous, three-dimensional atomic arrangement of the molecule in the solid state.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H bonds of the amine group.[4]
Data Presentation and Comparison
Quantitative data from these techniques are summarized below for easy comparison. The data is based on representative structures from the aminopyridine class.
Table 1: Representative ¹H NMR Spectral Data for Aryl-Aminopyridine Scaffolds
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| Amine (NH₂) | 4.5 - 6.0 | Broad Singlet | Chemical shift can vary significantly and the signal may disappear upon D₂O exchange.[4][5] |
| Pyridine CH | 6.4 - 8.0 | Doublet, Triplet | The specific shifts and coupling constants depend on the substitution pattern. |
| Aryl CH | 7.0 - 8.5 | Multiplet | The pattern depends on the substitution of the aryl ring. |
| Methyl (CH₃) | 2.1 - 2.5 | Singlet | A characteristic sharp singlet for the methyl group on the pyridine ring.[6] |
Data compiled from related structures reported in the literature.[5][6]
Table 2: Representative ¹³C NMR Spectral Data for Aryl-Aminopyridine Scaffolds
| Carbon Atom | Chemical Shift (δ, ppm) Range | Notes |
| Pyridine C-NH₂ | 145 - 160 | The carbon atom bearing the amino group is significantly deshielded. |
| Pyridine C-Aryl | 130 - 145 | Quaternary carbon at the junction of the two rings. |
| Other Pyridine C | 115 - 150 | Shifts are influenced by the positions of the nitrogen and other substituents.[5] |
| Aryl C | 120 - 140 | The specific shifts depend on the substituents on the aryl ring. |
| Methyl C | 15 - 25 | Typical range for a methyl group attached to an aromatic ring. |
Data compiled from related structures reported in the literature.[5][7]
Table 3: Representative Single-Crystal X-ray Diffraction Data for Aminopyridine Derivatives
| Parameter | Example 1: 2-Amino-5-methylpyridinium 3-aminobenzoate[8][9] | Example 2: 5-chloropyridine-2,3-diamine[5] |
| Chemical Formula | C₆H₉N₂⁺ · C₇H₆NO₂⁻ | C₅H₆ClN₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.0739 (2) | 3.8291 (2) |
| b (Å) | 10.9620 (2) | 17.1354 (11) |
| c (Å) | 11.9641 (2) | 9.5398 (6) |
| β (°) | 113.148 (1) | 95.122 (3) |
| V (ų) | 1214.83 (4) | 622.10 (7) |
| R-factor | 0.048 | Not Reported |
| Key Interactions | N-H···O Hydrogen Bonds, π-π Stacking | N-H···N Hydrogen Bonds, π-π Stacking |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating structural data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6][7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or internal tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled experiment is standard. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
Confirmation: To identify the labile amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the NH₂ signal will disappear or significantly diminish.[4]
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural proof.
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound.[8] A variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) may be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 296 K) using a specific radiation source, such as Mo Kα (λ = 0.71073 Å).[9]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[9] The final model quality is assessed by parameters like the R-factor.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, generating protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight). High-resolution mass spectrometry (HRMS) can provide the exact mass to confirm the elemental formula.
-
Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which serves as a quick check for the presence of the aminopyridine core.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum of the solid sample can be recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
Key Vibrations: For primary amines, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[4][10] Aromatic C-H and C=C stretching bands are also observed.[5]
Visualization of Workflows
Diagram 1: General Analytical Workflow
Caption: General workflow for synthesis and structural confirmation.
Diagram 2: Logical Relationship of Techniques
Caption: Decision pathway for structural elucidation questions.
Conclusion
The structural confirmation of 5-aryl-2-methylpyridin-3-amine derivatives requires a multi-faceted analytical approach.
-
NMR and Mass Spectrometry are essential baseline techniques that, when used together, can confidently establish the molecular formula and atomic connectivity of the target compound.
-
IR Spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups, particularly the primary amine.
-
Single-Crystal X-ray Diffraction is the ultimate arbiter for structural confirmation. It provides incontrovertible proof of the three-dimensional structure, including stereochemistry and the conformation adopted in the solid state, and reveals crucial details about intermolecular interactions like hydrogen bonding and π-π stacking.[5][8]
For routine synthesis and screening, a combination of ¹H NMR and LC-MS is often sufficient for confirmation. However, for lead compounds, publications, and patent filings, comprehensive characterization including ¹³C NMR, HRMS, and IR is necessary. When suitable crystals can be obtained, single-crystal X-ray analysis should always be performed to provide the highest level of structural validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-5-methylpyridinium 3-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Central to this reaction is the choice of the organoboron reagent, with boronic acids and their derivatives being the most common coupling partners. For researchers, scientists, and professionals in drug development, selecting the optimal boronic acid is a critical decision that significantly impacts reaction efficiency, yield, and overall success.[3] This guide provides an objective comparison of the performance of different boronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.
Factors Influencing Boronic Acid Efficiency
The efficiency of a boronic acid in a Suzuki-Miyaura coupling is primarily influenced by two key factors:
-
Electronic Effects: The electronic nature of the substituents on the aryl boronic acid plays a pivotal role in the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and yield by increasing the nucleophilicity of the organic group being transferred to the palladium catalyst.[1] Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid.[4]
-
Stability and Side Reactions: Boronic acids, particularly certain heteroaryl and vinyl derivatives, can be susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] This side reaction can reduce the amount of boronic acid available for the desired coupling, leading to lower yields. Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation, though they are generally less reactive than their corresponding boronic acids.[5][6]
Quantitative Performance Comparison of Boronic Acids
The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions using various substituted phenylboronic acids with 4-bromoanisole as the coupling partner. The data illustrates the impact of electronic effects on reaction efficiency.
| Boronic Acid | Substituent | Substituent Type | Yield (%) |
| Phenylboronic acid | -H | Neutral | 95 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | 98 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 99 |
| 4-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Electron-Withdrawing | 78 |
| 2-Nitrophenylboronic acid | -NO₂ | Strongly Electron-Withdrawing | 65 |
Data compiled from various sources for illustrative purposes. Reaction conditions may vary.
As the data indicates, boronic acids with electron-donating substituents generally provide higher yields compared to those with electron-withdrawing groups under similar conditions.
Boronic Acids vs. Boronic Esters: A Reactivity Comparison
While boronic acids are generally more reactive, boronic esters offer enhanced stability. The following table provides a relative rate comparison for the transmetalation step, highlighting the difference in reactivity between a boronic acid and its corresponding pinacol ester.
| Boron Reagent | Relative Rate of Transmetalation |
| Phenylboronic Acid | 1.00 |
| Phenylboronic Acid Pinacol Ester | 0.23 |
This data illustrates that the transmetalation step is significantly faster for the boronic acid compared to its pinacol ester derivative.[5][7]
Experimental Protocols
A standardized protocol is crucial for the accurate assessment of boronic acid efficiency. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction designed for comparing different boronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (5 mL) to the flask.
-
Add the palladium catalyst (0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][8]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of Electron-Rich Bromopyridines
For researchers and professionals in drug development, the functionalization of electron-rich pyridine rings is a frequent and often challenging task. The electron-donating groups on the pyridine nucleus can deactivate the molecule towards the initial oxidative addition step in many catalytic cycles, necessitating carefully optimized systems. This guide provides an objective comparison of common catalytic systems—primarily based on palladium, nickel, and copper—for the cross-coupling of electron-rich bromopyridines, supported by experimental data and detailed protocols.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst is a critical parameter that significantly influences the efficiency, selectivity, and success of cross-coupling reactions with electron-rich bromopyridines. Palladium catalysts are the most established and versatile, while nickel and copper systems offer cost-effective and sometimes complementary reactivity.
Palladium-Based Catalytic Systems
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds.[1][2] For challenging substrates like electron-rich bromopyridines, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often required to enhance the catalytic activity, facilitating the oxidative addition step and promoting the reductive elimination.[3][4][5]
Common Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. It is widely used for synthesizing biaryl compounds.[6]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines, a critical transformation in pharmaceutical chemistry.[1][7]
-
Sonogashira Coupling: Forms C-C bonds between aryl halides and terminal alkynes.[8][9]
-
Heck Coupling: Forms C-C bonds by coupling with alkenes.[10][11]
Performance Data for Palladium Catalysts:
The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions involving bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [3] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [3] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [3] |
| PdCl₂(dppf) | 3 | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | ~30 |[12] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP | 3-Bromopyridine | Morpholine | NaOt-Bu | Toluene | 80 | 98 | [7] |
| Pd(OAc)₂ / XPhos | 2-Bromopyridine | Aniline | K₃PO₄ | Dioxane | 100 | 95 |[13] |
Table 3: Sonogashira Coupling of 2-Amino-3-Bromopyridines
| Catalyst System | Alkyne Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N / K₂CO₃ | Toluene | 80 | 8 | 96 | [8][14] |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Octyne | Et₃N / K₂CO₃ | Toluene | 80 | 8 | 85 |[8][14] |
Nickel-Based Catalytic Systems
Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium.[15] They are particularly effective in cross-electrophile coupling reactions, which couple two different electrophiles in the presence of a reductant.[15][16] This approach avoids the need for pre-formed organometallic reagents. Nickel systems can also be effective for coupling with more challenging substrates, including those with stronger C-O bonds.[17]
Common Reactions:
-
Cross-Electrophile Coupling: Couples two different electrophiles (e.g., an aryl bromide and an alkyl bromide).[18]
-
Negishi Coupling: Couples organozinc reagents with organic halides.
-
Amination Reactions: C-N bond formation, often with a different substrate scope than palladium.[19]
Table 4: Nickel-Catalyzed Cross-Electrophile Coupling
| Catalyst System | Substrates | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| NiCl₂ / Bathophenanthroline | 2-Chloropyridine + Alkyl Bromide | Zn | DMF | 23 | 70-90 | [18] |
| NiBr₂ glyme / Ligand | Aryl Bromide + Heteroaryl Chloride | Zn | DMA | 60 | High |[15] |
Copper-Based Catalytic Systems
Copper catalysis is well-known for Ullmann-type reactions, which are classic methods for forming C-N, C-O, and C-S bonds.[20] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements have introduced milder conditions and more effective ligand systems.[21] Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.[22]
Common Reactions:
-
Ullmann-Type C-N Coupling: Couples aryl halides with amines, amides, or carbazoles.[20]
-
C-O Coupling: Couples aryl halides with alcohols or diols.[23]
-
Sonogashira Coupling (Co-catalyst): Copper(I) is a crucial co-catalyst in the standard Sonogashira reaction.[9]
Table 5: Copper-Catalyzed C-N Cross-Coupling
| Catalyst System | Substrates | Base | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| CuCl (5 mol%) | 2-Bromopyridine + Carbazole | t-BuOLi | 1-Methyl-imidazole | Toluene | 120 | 95 | [20] |
| CuI (5-20 mol%) | Aryl Bromide + Sulfonamide | K₃PO₄ | N,N-Dimethylglycine | Dioxane | 110 | High |[21] |
Visualizations: Workflows and Logic
Visual diagrams help clarify complex processes and relationships in catalysis.
Caption: Comparison of Palladium, Nickel, and Copper catalytic systems.
Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.[24]
Detailed Experimental Protocols
The following are generalized procedures for common palladium-catalyzed cross-coupling reactions, which can be adapted as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a phosphine-based catalyst system.[3]
-
Preparation: To an oven-dried Schlenk flask, add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Degassing: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles). Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation.[7]
-
Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent and Reaction: Seal the tube and establish an inert atmosphere. Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is for a standard Pd/Cu co-catalyzed Sonogashira reaction.[12]
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., THF or toluene, 5 mL) and a base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jmcct.com [jmcct.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. asset.library.wisc.edu [asset.library.wisc.edu]
- 16. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
biological activity screening of compounds derived from 5-Bromo-2-methylpyridin-3-amine
A comprehensive guide for researchers and drug development professionals on the biological screening of novel pyridine compounds, presenting a comparative analysis of their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Derivatives of 5-Bromo-2-methylpyridin-3-amine have emerged as a promising class of heterocyclic compounds with diverse biological activities. This guide provides an objective comparison of the performance of a series of these derivatives, supported by experimental data from a key study that synthesized and screened these novel compounds. The data is presented in a clear, comparative format to facilitate analysis and inform future research directions in drug discovery.
Comparative Analysis of Biological Activities
A series of novel pyridine derivatives were synthesized from this compound and evaluated for their potential as anti-thrombolytic, anti-biofilm, and haemolytic agents. The results of these screenings are summarized below.
Anti-Thrombolytic Activity
The ability of the synthesized compounds to dissolve blood clots was assessed. The percentage of clot lysis was determined for each derivative and compared with a standard thrombolytic agent.
| Compound ID | Substitution on Aryl Ring | % Clot Lysis[1] |
| 2a | 4-Methyl | 15.23[1] |
| 2c | 4-Methoxy | 10.89[1] |
| 2d | 4-Iodo | 20.11[1] |
| 2e | 4-Chloro | 2.82[1] |
| 2f | 4-(Methylthio) | 18.76[1] |
| 2g | 3,4-Dimethyl | 25.43[1] |
| 2h | 3,4-Difluoro | 12.54[1] |
| 2i | 3-Chloro-4-fluoro | 31.61[1] |
| 4b | 4-Methyl (Acetylated amine) | 41.32[1] |
| Streptokinase | Positive Control | 75.00 |
Biofilm Inhibition Activity
The efficacy of the derivatives in preventing the formation of Escherichia coli biofilms was evaluated. The percentage of biofilm inhibition was measured and compared against a standard antibiotic.
| Compound ID | Substitution on Aryl Ring | % Biofilm Inhibition (E. coli)[1] |
| 2a | 4-Methyl | 80.05[1] |
| 2c | 4-Methoxy | 79.78[1] |
| 2d | 4-Iodo | 82.04[1] |
| 2e | 4-Chloro | 79.38[1] |
| 2f | 4-(Methylthio) | 90.95[1] |
| 2g | 3,4-Dimethyl | 83.76[1] |
| 2h | 3,4-Difluoro | 75.12[1] |
| 2i | 3-Chloro-4-fluoro | 69.54[1] |
| 4f | 4-(Methylthio) (Acetylated amine) | 91.95[1] |
| Rifampicin | Positive Control | 97.53 |
Haemolytic Activity
The cytotoxicity of the compounds was assessed by measuring their ability to lyse red blood cells. The percentage of haemolysis was determined to evaluate the safety profile of the derivatives.
| Compound ID | Substitution on Aryl Ring | % Haemolysis[1] |
| 2a | 4-Methyl | 3.12[1] |
| 2c | 4-Methoxy | 2.45[1] |
| 2d | 4-Iodo | 4.87[1] |
| 2e | 4-Chloro | 1.98[1] |
| 2f | 4-(Methylthio) | 5.12[1] |
| 2g | 3,4-Dimethyl | 3.98[1] |
| 2h | 3,4-Difluoro | 2.11[1] |
| 2i | 3-Chloro-4-fluoro | 6.23[1] |
| 4a | 4-Methyl (Acetylated amine) | 2.01[1] |
| Triton X-100 | Positive Control | 100 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of Pyridine Derivatives (General Procedure)
All compounds were synthesized following a previously reported method.[1] Briefly, this compound (1 equivalent) was mixed with tetrakis(triphenylphosphine)palladium (5 mol %) in 1,4-dioxane. The reaction mixture was stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.1 equivalents) and potassium phosphate (2.2 equivalents) in water were added. The mixture was then stirred at 85–95 °C for over 15 hours. After cooling, the mixture was filtered and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[1]
Anti-Thrombolytic Activity Assay
Venous blood was collected from healthy human volunteers. 500 µL of blood was transferred to pre-weighed microcentrifuge tubes to allow clot formation. After clot formation, the serum was completely removed, and the tubes were weighed again to determine the clot weight. To each tube containing a clot, 100 µL of the test compound solution was added. Streptokinase was used as a positive control, and water was used as a negative control. The tubes were incubated at 37°C for 90 minutes. After incubation, the released fluid was removed, and the tubes were weighed again to determine the remaining clot weight. The percentage of clot lysis was calculated from the difference in clot weight before and after treatment.[2]
Biofilm Inhibition Assay
The biofilm inhibition activity of the synthesized compounds was determined against E. coli. The bacteria were cultured in a 96-well microtiter plate in the presence of the test compounds at a specific concentration. After an incubation period, the planktonic bacteria were removed, and the wells were washed. The remaining biofilm was stained with a 0.1% crystal violet solution. The excess stain was washed off, and the plate was allowed to dry. The crystal violet bound to the biofilm was then solubilized with 30% acetic acid. The absorbance of the solubilized stain was measured using a microplate reader to quantify the biofilm formation. The percentage of inhibition was calculated by comparing the absorbance of the treated wells with that of the untreated control wells.[3][4]
Haemolytic Activity Assay
Fresh human blood was collected and centrifuged to separate the red blood cells (RBCs). The RBCs were washed multiple times with a phosphate-buffered saline (PBS) solution. A suspension of RBCs was prepared in PBS. The test compounds were added to the RBC suspension at a specific concentration. The mixture was incubated at 37°C for a specified time. After incubation, the samples were centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, was collected. The absorbance of the supernatant was measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer to determine the amount of hemoglobin released. Triton X-100 was used as a positive control (100% haemolysis), and PBS was used as a negative control (0% haemolysis). The percentage of haemolysis was calculated relative to the positive control.[5]
Visualizations
Experimental Workflow for Biological Screening
The following diagram illustrates the general workflow for the biological screening of the synthesized compounds.
Caption: Workflow for the synthesis and biological screening of pyridine derivatives.
Signaling Pathway (Hypothesized)
While the specific signaling pathways for these derivatives have not been elucidated, pyridine-based compounds are known to interact with various biological targets. For instance, in the context of anticancer activity, pyridine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. A generalized representation of a potential mechanism of action is provided below.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methylpyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals should consider this guidance as a primary resource for laboratory safety and chemical handling.
This compound is a halogenated organic compound.[1] Improper disposal can lead to environmental contamination and potential health risks. This guide outlines the necessary steps for its safe handling and disposal.
Key Safety and Handling Data
A summary of crucial quantitative and safety data for this compound is provided in the table below. A thorough risk assessment should be conducted before handling and disposal.
| Property | Value |
| CAS Number | 914358-73-9 |
| Molecular Formula | C₆H₇BrN₂ |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3] |
| GHS Pictogram | Irritant |
| Signal Word | Warning |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it.
1.0 Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Nitrile gloves or other chemically resistant gloves.[2]
-
Safety goggles or a face shield.[2]
-
A laboratory coat.[2]
-
In cases of potential dust generation, a NIOSH-approved respirator is required.[2]
2.0 Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
-
Made of a compatible material (e.g., polyethylene).[4]
-
Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.
2.2 Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid generating dust.[8]
2.3 Place any contaminated disposable materials, such as weighing paper or contaminated paper towels, into the same designated hazardous waste container.[9]
3.0 Storage of Hazardous Waste
3.1 Securely seal the hazardous waste container.[5]
3.2 Store the sealed container in a designated, well-ventilated "Satellite Accumulation Area" away from incompatible materials like strong oxidizing agents and acids.[5][10]
3.3 The storage area must be clearly marked as a hazardous waste storage area.[5]
4.0 Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[8][11]
4.2 All disposal must be in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[11][12] The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[11]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. echemi.com [echemi.com]
- 12. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 5-Bromo-2-methylpyridin-3-amine
This guide provides critical safety, handling, and disposal procedures for 5-Bromo-2-methylpyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 186593-43-1 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or a face shield.[1][2] |
| Hand | Chemically resistant gloves (e.g., nitrile or neoprene).[3][4] Latex gloves are not recommended.[4] |
| Body | A fully-buttoned laboratory coat.[3][4] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
Experimental Protocol: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
Use a certified laboratory chemical fume hood to control exposure to fumes and dust.[3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by clearing it of unnecessary items and ensuring all required equipment is within reach.
-
Dispensing: Carefully weigh and dispense the chemical in a fume hood to avoid the generation of dust and aerosols.[2] Use non-sparking tools.[2]
-
Operation: Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2] Clean the work area and any equipment used.
Storage:
-
Store in a tightly closed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Container: Use a designated, clearly labeled, and sealed hazardous waste container made of a compatible material.
-
Collection: Collect the compound and any contaminated disposable materials (e.g., gloves, weighing paper) in the designated waste container.[2] Avoid mixing with other waste streams.
Disposal Procedure:
-
Labeling: Ensure the hazardous waste container is accurately labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2] Disposal must be in accordance with all local, state, and federal regulations.[2] Do not discharge into the environment or dispose of in regular trash or down the drain.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
